4-Bromo-3,5-dimethyl-1H-indazole
Description
The exact mass of the compound this compound is 223.99491 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-3,5-dimethyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-4-7-8(9(5)10)6(2)11-12-7/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAZIVUWZRXGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(NN=C2C=C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Steric Anchor: Therapeutic Potential of 4-Bromo-3,5-dimethyl-1H-indazole Derivatives
[1]
Executive Summary
This compound (CAS: 2091116-46-8) is not merely a chemical intermediate; it is a privileged steric scaffold used to engineer high-specificity inhibitors for "undruggable" targets.[1] Its value lies in its unique substitution pattern: the flanking methyl groups at positions 3 and 5 create a sterically crowded environment around the 4-bromo "warhead."[1]
In drug discovery, this peri-interaction forces any substituent coupled at the 4-position to twist out of the aromatic plane. This induced atropisomerism (axial chirality) is a critical design feature for:
Chemical Architecture & The "Peri-Strain" Effect
To understand the utility of this scaffold, one must analyze its 3D conformational preferences.
The Steric Lock
Unlike a standard phenyl ring, the indazole core here possesses a "3-5 clamp."
-
C3-Methyl: Exerts steric pressure from the pyrazole side.[1]
-
C5-Methyl: Exerts steric pressure from the benzene side.[1]
-
C4-Bromo: The reactive handle, sandwiched between two methyls.
When a Suzuki-Miyaura coupling replaces the bromine with an aryl or heteroaryl group, the new ring cannot lie flat. It is forced into a perpendicular or highly twisted conformation (typically 60–90° torsion angle). This pre-organization reduces the entropic penalty of binding to deep, narrow protein pockets.
Electronic Properties[1][2]
-
Indazole NH (N1): A hydrogen bond donor (HBD), crucial for anchoring the molecule to the hinge region of kinases or the backbone of bromodomains (e.g., Asn140 in BRD4).
-
Indazole N (N2): A hydrogen bond acceptor (HBA).
Therapeutic Focus A: KRAS G12C Inhibition
The most significant recent application of this scaffold is in the synthesis of covalent inhibitors for KRAS G12C (Kirsten rat sarcoma viral oncogene homolog), a driver mutation in lung (NSCLC), pancreatic, and colorectal cancers.
Mechanism of Action
KRAS G12C inhibitors (like Sotorasib or Adagrasib) bind to the Switch II Pocket (S-IIP) , an allosteric site present only in the inactive GDP-bound conformation.
-
The This compound core serves as the rigid scaffold that fills the hydrophobic interior of the S-IIP.[1]
-
The twisted geometry (enforced by the 3,5-dimethyls) ensures the inhibitor fits the "open" conformation of the pocket without clashing with the protein backbone.
-
Downstream Effect: The inhibitor traps KRAS in the inactive state, halting the MAPK/ERK signaling cascade and arresting tumor proliferation.
Visualization: KRAS Signaling Blockade
Caption: The indazole derivative covalently binds to the KRAS G12C mutant, locking it in the GDP-bound state and severing the downstream MAPK/ERK proliferation signal.
Therapeutic Focus B: BET Bromodomain Inhibition
The 3,5-dimethylindazole motif is a bioisostere of the 3,5-dimethylisoxazole found in BET inhibitors like Pelabresib (CPI-0610).
Mechanism[1][3][4]
-
Epigenetic Reading: BET proteins (BRD2, BRD3, BRD4) "read" acetylated lysine residues on histones to regulate gene transcription (e.g., c-Myc).
-
The Indazole Role: The 3,5-dimethyl group mimics the acetyl-lysine's steric profile, while the N1/N2 nitrogens form hydrogen bonds with the conserved Asn140 residue in the bromodomain binding pocket.
-
Therapeutic Outcome: Displacing BRD4 from chromatin downregulates c-Myc, effective in Acute Myeloid Leukemia (AML) and Myelofibrosis.
Experimental Protocol: Sterically Hindered Suzuki Coupling
Challenge: The 4-bromo position is shielded by the 3-methyl and 5-methyl groups.[1] Standard Pd(PPh3)4 protocols often result in low yields or incomplete conversion. Solution: Use of a precatalyst system with a bulky, electron-rich phosphine ligand (Buchwald Ligands) to facilitate oxidative addition and reductive elimination in crowded systems.
Protocol: Synthesis of 4-Aryl-3,5-dimethyl-1H-indazole
Objective: Couple this compound with a boronic ester.
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Coupling Partner: Aryl-boronic acid pinacol ester (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (3.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Preparation: Charge a microwave vial with the indazole substrate, boronic ester, and catalyst.
-
Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. (Critical: Oxygen poisons the active Pd(0) species).
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K3PO4 base via syringe.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Note: If using microwave irradiation, heat to 120°C for 45 minutes.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
TLC Monitoring: The starting bromide is non-polar. The product will likely be more polar (lower Rf) if a heteroaryl group is attached.
-
1H NMR Verification: Look for the disappearance of the specific integration pattern of the bromide and the appearance of the new aryl protons. The methyl peaks at C3 and C5 will shift slightly upfield due to the shielding cone of the new orthogonal ring.
Visualization: Synthesis Workflow
Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered indazole substrates.
Quantitative Data Summary: Indazole vs. Isoxazole
In BET inhibition, replacing the isoxazole ring with an indazole often improves metabolic stability (half-life) while maintaining potency.
| Feature | 3,5-Dimethylisoxazole (Reference) | 3,5-Dimethylindazole (Target) | Therapeutic Implication |
| H-Bond Donor | None (requires linker) | N1-H | Direct interaction with protein backbone possible.[1] |
| Metabolic Stability | Moderate (Ring opening risk) | High | Aromatic fused system resists oxidation. |
| LogP (Lipophilicity) | 2.1 | 2.8 | Better membrane permeability, potentially higher CNS penetration. |
| Binding Mode | Acetyl-Lysine Mimic | Acetyl-Lysine Mimic | Bioisosteric replacement.[1] |
References
-
KRAS G12C Inhibitor Synthesis: Heterocyclic spiro compounds and methods of use. WO2022083569A1. (2022).
-
Indazole Scaffold Utility: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][3][4] RSC Advances. (2021).
-
BET Inhibition Mechanisms: Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors.[1] Acta Pharmacologica Sinica. (2025).[5]
-
Chemical Building Block Data: this compound (CAS 2091116-46-8).[1][6][7][8][9] BLD Pharm Product Data.
Sources
- 1. 1824052-02-9|4-Bromo-3,7-dimethyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-5-methyl-4-nitro-1H-indazole|High-Quality Research Chemical [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 926922-40-9|4-Bromo-5-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 7. 1159511-73-5|4-Bromo-3-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 8. 2091116-46-8 this compound [king-pharm.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
History and discovery of dimethyl-substituted indazole ligands
An In-Depth Technical Guide to the History, Synthesis, and Application of Dimethyl-Substituted Indazole Ligands in Drug Discovery
Abstract
The indazole ring system, a bicyclic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, despite being rarely found in nature.[1][2] Its synthetic derivatives exhibit a vast spectrum of pharmacological activities, largely due to the unique structural and electronic properties of the indazole nucleus, which can serve as a bioisostere for structures like indole and phenol.[2][3][4] The strategic placement of substituents is paramount in tuning the pharmacological profile of these ligands. Among these, dimethyl-substituted indazoles have proven to be particularly valuable, forming the core of several clinically successful drugs. This guide provides a comprehensive overview of the history, discovery, and synthetic evolution of dimethyl-substituted indazole ligands. We will delve into the rationale behind key experimental choices in their synthesis, explore their mechanism of action with a focus on kinase inhibition, and provide detailed protocols and workflows for their preparation, offering researchers and drug development professionals a thorough resource on this critical class of compounds.
Introduction: The Ascendance of the Indazole Scaffold
A Historical Perspective
The journey of the indazole scaffold began in the late 19th century with the pioneering work of Nobel laureate Emil Fischer.[5] His initial synthesis, involving the thermal cyclization of o-hydrazinocinnamic acid, laid the chemical foundation for what would become a cornerstone of modern pharmacology.[2][5] For many years, the indazole nucleus remained a subject of academic curiosity. However, its prominence surged with the advent of targeted therapies, particularly in oncology, where its unique structure was found to be exceptionally well-suited for interacting with key biological targets like protein kinases.[2]
The Indazole Nucleus: A "Privileged" Structure
The indazole ring system is a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring. It exists primarily in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more thermodynamically stable.[6][7] This structural feature is central to its utility in drug design.
-
Bioisosterism: The indazole core is an effective bioisostere for both indole and phenol.[3][4] It mimics the hydrogen-bonding capabilities of these motifs—the N-H group acts as a hydrogen bond donor, while the additional sp2 hybridized nitrogen can act as a hydrogen bond acceptor. This dual functionality allows for potent and specific interactions with protein targets.[3]
-
Kinase Hinge-Binding: The arrangement of nitrogen atoms in the indazole ring is particularly adept at forming critical hydrogen bonds with the "hinge region" of protein kinases, mimicking the interaction of the adenine base of ATP.[5] This has made it a go-to scaffold for the development of kinase inhibitors.
-
Metabolic Stability: Compared to phenols, indazoles are often less susceptible to phase I and II metabolism, which can lead to improved pharmacokinetic profiles, including better oral bioavailability and plasma clearance.[3][4]
The Strategic Importance of Dimethyl Substitution
While the core indazole scaffold provides the foundational interactions, its decoration with substituents is what fine-tunes its biological activity, selectivity, and drug-like properties. The addition of simple methyl groups is a powerful and frequently employed strategy in medicinal chemistry. Dimethyl substitution, specifically, can confer several advantages:
-
Modulation of Physicochemical Properties: Methyl groups increase lipophilicity, which can enhance membrane permeability and oral absorption. They can also influence solubility and crystal packing.
-
Enhanced Target Affinity: A strategically placed methyl group can occupy a hydrophobic pocket within the target's binding site, leading to favorable van der Waals interactions and increased potency.
-
Metabolic Blocking: Methyl groups can be positioned to block sites of potential metabolism on the aromatic ring, thereby increasing the compound's half-life.
-
Conformational Control: The N-methylation of the indazole ring resolves the tautomeric ambiguity and locks the molecule into a specific conformation required for optimal binding, as seen in many N2-methylated indazole inhibitors.
Synthetic Evolution: Crafting the Dimethyl-Indazole Core
The construction of the indazole ring and the subsequent regioselective introduction of methyl groups are key challenges that have been addressed through the evolution of synthetic methodologies.
Foundational Synthetic Strategies for the Indazole Ring
Classic methods for constructing the indazole core often rely on the cyclization of appropriately substituted benzene precursors. A common and robust approach involves the intramolecular C-N bond formation from arylhydrazones. For example, the PIFA-mediated oxidative C-N bond formation from readily accessible arylhydrazones provides a metal-free and efficient route to substituted 1H-indazoles.[8]
Caption: Foundational Arylhydrazone Cyclization Workflow.
Modern Methodologies for Regioselective N-Methylation
A significant hurdle in the synthesis of N-substituted indazoles is controlling the site of alkylation. Direct alkylation of an NH-indazole often yields a mixture of N1 and N2 isomers, which can be difficult to separate.[9] The development of regioselective methods has been crucial for efficient drug synthesis.
The choice of base, solvent, and electrophile can heavily influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in THF with certain electron-deficient indazoles has been shown to favor N1 alkylation, potentially through coordination of the sodium cation with the N2 nitrogen and an adjacent substituent.[9] Conversely, different conditions are required to favor the N2 position, which is often the desired isomer for kinase inhibitors.
Case Study: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole
The compound 2,3-dimethyl-6-nitro-2H-indazole is a key intermediate in the synthesis of the multi-kinase inhibitor Pazopanib.[6][10] Its synthesis highlights the practical application of methylation strategies. A common industrial route involves the N-methylation of 3-methyl-6-nitro-1H-indazole. The choice of a less toxic and environmentally friendly methylating agent like dimethyl carbonate (DMC) over traditional reagents like methyl iodide or dimethyl sulfate is a key process improvement.[10]
-
Reaction Setup: To a three-necked flask, add 3-methyl-6-nitro-1H-indazole (1.0 eq) and dissolve it in an appropriate organic solvent (e.g., DMF).
-
Reagent Addition: Add dimethyl carbonate (DMC) as the methylating reagent and a suitable catalyst (e.g., a non-nucleophilic base like K₂CO₃).
-
Reaction Conditions: Heat the stirred reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or HPLC for 10-20 hours until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the reaction to room temperature. Quench the reaction by pouring the mixture into water. The product will precipitate as a solid.
-
Purification: Collect the crude solid by filtration, wash with water, and dry. The resulting yellow solid of 2,3-dimethyl-6-nitro-2H-indazole can be further purified by recrystallization if necessary.
Causality Note: The use of a polar aprotic solvent like DMF facilitates the dissolution of the indazole salt, while the elevated temperature is necessary to overcome the activation energy for methylation with the less reactive dimethyl carbonate. The base is crucial for deprotonating the indazole, generating the nucleophilic indazolide anion required for the reaction.
Caption: Workflow for the synthesis of a key dimethyl-indazole intermediate.
Dimethyl-Indazoles as Kinase Inhibitors: A Mechanistic Deep Dive
The true value of the dimethyl-indazole scaffold is most evident in its application as a core structural motif in numerous protein kinase inhibitors.
The Indazole Scaffold in the Kinase Hinge-Binding Region
Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. Many kinase inhibitors are "ATP-competitive," meaning they bind to the same site as ATP. The indazole ring is a superb mimic of the adenine portion of ATP. The N1-H (in 1H-indazoles) or the N1 lone pair (in 2H-indazoles) and the N2 nitrogen atom are perfectly positioned to form one or two key hydrogen bonds with the backbone amide residues of the kinase "hinge" region, providing the primary anchoring interaction for the inhibitor.[5]
Case Study: Pazopanib (Votrient®) - A VEGFR Inhibitor
Pazopanib is an oral, multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[6][7] Its chemical structure features a central 2,3-dimethyl-2H-indazole moiety.
Pazopanib potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By blocking the signaling of these kinases, Pazopanib inhibits tumor angiogenesis (the formation of new blood vessels) and tumor cell growth.
The specific substitution pattern of the indazole in Pazopanib is not accidental; it is the result of careful medicinal chemistry optimization.
-
N2-Methyl Group: The methylation at the N2 position is critical. It orients the pyrimidine side chain correctly, allowing it to extend out of the ATP-binding pocket and form additional interactions, while ensuring the indazole N1 atom acts as the key hydrogen bond acceptor to the hinge region.
-
C3-Methyl Group: The methyl group at the C3 position serves to fill a small hydrophobic pocket adjacent to the hinge, contributing to the overall binding affinity. It also sterically disfavors binding to some other kinases, thus contributing to the selectivity profile of the drug.
Caption: Pazopanib inhibits VEGFR signaling by blocking autophosphorylation.
Data Summary and Conclusion
The strategic incorporation of dimethyl substitution on the indazole scaffold has proven to be a highly successful approach in modern drug discovery, particularly in the realm of oncology.
Table of Key Dimethyl-Indazole Containing Compounds
| Compound | Structure | Target(s) | Therapeutic Area |
| Pazopanib | 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide | VEGFR, PDGFR, c-Kit | Oncology (Renal Cell Carcinoma, Soft Tissue Sarcoma) |
| Axitinib | N-methyl-2-[[3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | VEGFR | Oncology (Renal Cell Carcinoma) |
(Note: Axitinib contains a methyl group but is not a dimethyl-indazole; it is included to show the broader importance of methylation on this scaffold).[8]
Future Outlook
The history and discovery of dimethyl-substituted indazole ligands exemplify a classic medicinal chemistry success story. From the foundational discovery of the core heterocycle to its refinement into life-saving therapeutics, the journey highlights the power of understanding structure-activity relationships. The indazole scaffold, particularly when strategically substituted, remains a fertile ground for the development of new therapeutic agents. Future research will likely focus on exploring novel substitution patterns to target other protein families, leveraging the indazole's unique chemical properties to address unmet medical needs in areas beyond oncology, including inflammation and neurodegenerative diseases.[1][8]
References
-
Kaur, N., & Kishore, D. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
-
Bollikolla, H. B., & Bheemapaka, C. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
- CN103319410A - Synthesis method of indazole compound.
-
Niraparib; MK 4827. New Drug Approvals. [Link]
-
Martin, N. et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development. [Link]
-
Zhang, Y., & Doro, F. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Zhang, Y., & Doro, F. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
-
A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021). Journal of Drug Delivery and Therapeutics. [Link]
-
Singh, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. [Link]
-
New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. (2025). Bentham Science Publishers. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. [Link]
-
Glatfelter, G. C., et al. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. PMC. [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
-
Alam, M. S., & Keating, J. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
Physicochemical Characterization of 4-Bromo-3,5-dimethyl-1H-indazole: A Technical Guide to Molecular Weight and LogP Determination
Executive Summary
The development of targeted covalent therapeutics, particularly those directed against the KRAS G12C mutation, heavily relies on highly substituted heterocyclic scaffolds [1]. Among these, 4-Bromo-3,5-dimethyl-1H-indazole (CAS: 2091116-46-8) serves as a critical synthetic intermediate. For drug development professionals and analytical chemists, establishing the precise physicochemical profile of such intermediates—specifically the Molecular Weight (MW) and the octanol-water partition coefficient (LogP)—is paramount. These parameters not only dictate the compound's behavior in subsequent synthetic steps but profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final Active Pharmaceutical Ingredient (API).
This whitepaper provides a comprehensive, self-validating framework for calculating, estimating, and experimentally verifying the MW and LogP of this compound.
Molecular Weight (MW) Analysis and Isotopic Causality
To ensure structural integrity during synthesis, theoretical MW calculations must be rigorously validated against experimental mass spectrometry data.
Theoretical Calculation
The empirical formula for this compound is C9H9BrN2 [2]. The average molecular weight is calculated as follows:
-
Carbon (C9): 9 × 12.011 = 108.099 g/mol
-
Hydrogen (H9): 9 × 1.008 = 9.072 g/mol
-
Bromine (Br1): 1 × 79.904 = 79.904 g/mol
-
Nitrogen (N2): 2 × 14.007 = 28.014 g/mol
-
Total Average MW: 225.089 g/mol
Causality in Mass Spectrometry Validation
When analyzing halogenated compounds via Liquid Chromatography-Mass Spectrometry (LC-MS), the average molecular weight is analytically insufficient. Bromine exists naturally as two stable isotopes in a near-equal ratio:
Consequently, the mass spectrum of this compound will not yield a single peak at 225 Da. Instead, it will exhibit a characteristic 1:1 doublet at m/z 225.00 [M+H,
Protocol 1: LC-MS/ESI+ Validation Workflow
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.
-
Ionization and Detection: Operate the mass spectrometer in ESI+ mode. Set the scan range from m/z 100 to 500.
-
Data Validation: Extract ion chromatograms for m/z 225.0 and 227.0. Confirm the co-elution of both masses at the identical retention time with an intensity ratio of approximately 1:1.
Partition Coefficient (LogP) Dynamics and Methodological Selection
LogP is the base-10 logarithm of a compound's partition coefficient between un-ionized phases of n-octanol and water. It is the foundational metric for lipophilicity in Lipinski's Rule of 5.
Theoretical Estimation
The unsubstituted 1H-indazole core possesses a baseline LogP of approximately 1.8. The addition of two methyl groups (+0.5 each) and a highly lipophilic bromine atom (+0.9 to +1.1) pushes the theoretical LogP of this compound to a highly hydrophobic range of 3.7 to 4.1 .
Causality in Method Selection: Shake-Flask vs. HPLC
Historically, the OECD Test Guideline 107 (Shake-Flask Method) has been the default standard for LogP determination [3]. However, the shake-flask method is fundamentally flawed for highly lipophilic compounds (LogP approaching or exceeding 4.0). Vigorous shaking generates octanol microdroplets that persist in the aqueous phase despite centrifugation. This leads to an overestimation of the aqueous concentration, resulting in an artificially depressed (false-low) LogP value.
To ensure scientific integrity, the OECD Test Guideline 117 (HPLC Method) must be employed [4]. This method utilizes a reverse-phase C18 column where the retention time of the analyte is directly proportional to its hydrocarbon-water partition coefficient. It is robust for LogP values between 0 and 6, making it the self-validating standard for halogenated indazoles.
Protocol 2: OECD 117 HPLC LogP Determination
-
Dead Time (
) Measurement: Inject an unretained organic compound (e.g., Thiourea) to determine the column dead time ( ). -
Calibration Curve Generation: Prepare a mixture of at least six reference standards with known LogP values spanning the expected range (See Table 2). Inject the mixture and record the retention time (
) for each. -
Capacity Factor (
) Calculation: For each standard, calculate the capacity factor using the formula: . -
Linear Regression: Plot
against the known values of the reference standards to generate a calibration curve. Self-Validation Check: The value must be for the system to be considered valid. -
Analyte Measurement: Inject this compound under identical isocratic conditions (e.g., 75:25 Methanol:Water). Record its retention time, calculate its
, and interpolate its precise LogP from the validated calibration curve.
Data Visualization & Summaries
Quantitative Data Summaries
Table 1: Physicochemical Properties Summary
| Property | Value / Range | Method of Determination |
| Formula | C9H9BrN2 | Theoretical |
| Average MW | 225.089 g/mol | Calculation |
| Monoisotopic Mass | 223.9947 Da | Calculation |
| Major MS Peaks (ESI+) | m/z 225.0 & 227.0 (1:1) | LC-MS |
| Estimated LogP | 3.7 - 4.1 | Fragment-based Estimation |
| Recommended LogP Assay | OECD 117 (HPLC) | Experimental |
Table 2: Recommended Reference Standards for OECD 117 Calibration
| Reference Standard | Known LogP | Function in Protocol |
| Thiourea | N/A | Dead time ( |
| Toluene | 2.73 | Low-end calibration |
| Chlorobenzene | 2.84 | Mid-low calibration |
| Naphthalene | 3.30 | Mid-range calibration |
| Fluoranthene | 4.73 | High-end calibration |
| DDT | 6.00 | Upper-limit validation |
Process & Relational Diagrams
Workflow for OECD 117 HPLC-based LogP determination.
Causal relationship between MW, LogP, and ADME properties.
References
-
WO2022083569A1 - Heterocyclic spiro compounds and methods of use. Google Patents. 1
-
This compound | 2091116-46-8. Sigma-Aldrich.
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. 2
-
Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. 3
Sources
Strategic Role of Halogenated Indazoles in Kinase Inhibitor Design
Topic: Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary
The indazole scaffold has cemented its status as a "privileged structure" in oncology, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Entrectinib, Pazopanib).[1] While the scaffold’s ability to mimic the adenine ring of ATP is well-documented, the strategic incorporation of halogens (F, Cl, Br, I) onto the indazole core represents a more nuanced frontier in rational drug design.
This guide moves beyond basic structure-activity relationships (SAR) to explore the electronic and quantum mechanical mechanisms —specifically Halogen Bonding (XB) and Sigma-hole interactions—that drive the potency and selectivity of halogenated indazoles. It provides actionable synthetic protocols and rigorous characterization workflows for integrating these motifs into novel kinase inhibitors.
The Indazole Scaffold: ATP Mimicry and Tautomeric Control
The Hinge Binder
The 1H-indazole core is isosteric with the purine ring of ATP. In the ATP-binding pocket of protein kinases, the indazole nitrogen atoms typically engage in a bidentate hydrogen-bonding network with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).
-
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu, Met).
-
N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen.
Tautomerism as a Design Feature
Indazoles exist in a tautomeric equilibrium between 1H- and 2H-forms.
-
Thermodynamics: The 1H-tautomer is generally more stable in solution (aromaticity of the benzene ring is preserved).
-
Binding Implications: Kinase pockets often select for a specific tautomer. Substitution at the C3 position or N1/N2 alkylation locks the conformation, reducing the entropic penalty of binding.
Mechanistic Insight: The "Sigma-Hole" and Halogen Bonding[2]
The introduction of heavier halogens (Cl, Br, I) onto the indazole ring is not merely a lipophilic modification; it introduces a highly directional non-covalent interaction known as the Halogen Bond (XB) .
The Sigma-Hole Concept
Unlike a uniform negative charge cloud, heavier halogens exhibit an anisotropic charge distribution.[2]
-
Equatorial Region: Negatively charged (nucleophilic).
-
Axial Region (Tip): Positively charged region called the "Sigma-hole" (
-hole).
Halogen Bonding in the Hinge Region
In kinase inhibitor design, a halogen atom at the C3, C5, or C6 position of the indazole can act as a Lewis acid (XB donor), interacting with Lewis bases (XB acceptors) such as:
-
Backbone Carbonyls: The
-hole aligns linearly with the carbonyl oxygen of hinge residues (e.g., Val, Ala). -
Gatekeeper Residues: Halogens can target the gatekeeper residue (often Thr or Met) to induce selectivity.
Interaction Strength:
-
Note: Fluorine rarely forms halogen bonds due to its high electronegativity and lack of a polarizable
-hole; its role is primarily electronic (inductive withdrawal) and metabolic blocking.
Visualization of Binding Modes
The following diagram illustrates the dual-mode binding: Hydrogen bonding (HB) via the nitrogen core and Halogen bonding (XB) via a C3-Iodine substituent.
Caption: Schematic of Indazole-Kinase interactions highlighting the directional Halogen Bond (XB) formed by a C3-substituent, complementing the classical H-bond network.
Case Studies in Drug Development
Entrectinib (Rozlytrek) – Optimization via Fluorination
-
Target: TRKA/B/C, ROS1, ALK.
-
Structure: 3-aminoindazole core.[3]
-
Halogen Strategy: The molecule features a 3,5-difluorobenzyl moiety attached to the indazole.
-
Mechanism: The fluorine atoms do not form halogen bonds here. Instead, they:
-
Block Metabolism: Prevent oxidative metabolism at the susceptible benzyl positions.
-
Electronic Tuning: Lower the electron density of the aromatic ring, optimizing
stacking interactions within the hydrophobic pocket.
-
Case Study: CK2 Inhibitors (Research Phase)
-
Target: Casein Kinase 2 (CK2).
-
Compound: 4,5,6,7-tetrabromo-1H-benzimidazole (TBB) and related indazole analogues.
-
Halogen Strategy: Extensive bromination/iodination.
-
Mechanism: Crystallographic data confirms that the bromine atoms form specific halogen bonds with the backbone carbonyl of Glu114 and Val116 in the hinge region. This interaction is distinct and orthogonal to the hydrogen bonding, driving nanomolar potency.
Synthetic Methodologies
Designing halogenated indazoles requires robust regioselective chemistry. Below are two field-proven protocols.
Protocol A: Direct C3-Iodination of 1H-Indazoles
This protocol is ideal for late-stage functionalization of the indazole core to introduce a handle for cross-coupling or a halogen-bonding motif.
Reagents:
-
Iodine (
): 1.2 equiv -
Base: Potassium Hydroxide (KOH) pellets (2.5 equiv)
-
Solvent: DMF (Dimethylformamide)[3]
Step-by-Step Workflow:
-
Dissolution: Dissolve the 1H-indazole substrate in DMF (0.5 M concentration) in a round-bottom flask.
-
Base Addition: Add KOH pellets. Stir at room temperature (RT) for 15 minutes. The solution typically darkens.
-
Iodination: Add solid iodine portion-wise over 10 minutes. Exothermic reaction – monitor temperature.
-
Reaction: Stir at RT for 1–3 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS.
-
Quench: Pour the mixture into ice-cold water containing 5% Sodium Thiosulfate (
) to reduce excess iodine (yellow/brown color disappears). -
Isolation: Filter the precipitate (if solid) or extract with Ethyl Acetate.
-
Yield: Typically 85–95% of 3-iodo-1H-indazole .
Protocol B: De Novo Synthesis of 5/6-Haloindazoles
For placing halogens on the benzene ring (C4-C7), starting from halogenated anilines is superior to direct halogenation, which often lacks regioselectivity.
Reaction: Diazotization / Cyclization (Jacobson Indazole Synthesis).
Step-by-Step Workflow:
-
Precursor: Start with 4-fluoro-2-methylaniline (for 5-fluoroindazole) or 5-iodo-2-methylaniline (for 6-iodoindazole).
-
Acetylation: Protect the amine with acetic anhydride (
) to form the acetanilide. -
Nitrosation: Treat with isoamyl nitrite (
) and acetic anhydride in refluxing benzene or toluene. -
Hydrolysis: Deprotect the acetyl group (if retained) using HCl/MeOH.
-
Result: Regiochemically pure 5- or 6-halogenated indazole.
Synthetic Logic Diagram
Caption: Workflow for the regioselective C3-functionalization of indazoles, a critical pathway for generating library diversity.
Quantitative Data: Halogen Impact on Potency[9][10]
The table below summarizes the effect of halogen substitution on the indazole core for a representative kinase target (e.g., CK2 or JNK3), derived from aggregated SAR data.
| Substitution (R) | Atomic Radius (Å) | IC50 (nM) | Binding Driver | |
| H (Unsub) | 1.20 | N/A | 1200 | H-Bonds only |
| F (Fluoro) | 1.47 | Negligible | 850 | Inductive effect / Metabolic stability |
| Cl (Chloro) | 1.75 | Moderate | 150 | Weak Halogen Bond + Hydrophobic |
| Br (Bromo) | 1.85 | Strong | 35 | Strong Halogen Bond |
| I (Iodo) | 1.98 | Very Strong | 12 | Maximal Halogen Bond (Directional) |
Note: Data is illustrative of general trends in halogen-bonding driven kinase inhibitors (e.g., CK2 inhibitors).[7]
References
-
Entrectinib (Rozlytrek) Structure and Pharmacology. PubChem. National Library of Medicine. Available at: [Link]
-
Role and nature of halogen bonding in inhibitor-receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition. Minia University. Available at: [Link]
-
The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. Available at: [Link]
-
Halogen Bonds Involved in Binding of Halogenated Ligands by Protein Kinases. Acta Biochimica Polonica. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Halogen-aromatic π interactions modulate inhibitor residence time | bioRxiv [biorxiv.org]
- 7. eprints.ibb.waw.pl [eprints.ibb.waw.pl]
Crystal structure analysis of 4-Bromo-3,5-dimethyl-1H-indazole
An In-depth Technical Guide to the Crystal Structure Analysis of Bromo-Indazole Derivatives
A Case Study on tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Abstract
Indazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a bromine substituent provides a versatile handle for further chemical modifications, making bromo-indazole derivatives valuable synthons in drug discovery. A profound understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of bromo-indazole derivatives. While the specific crystal structure of 4-Bromo-3,5-dimethyl-1H-indazole is not publicly available at the time of this writing, this guide will use the detailed crystallographic analysis of a closely related analogue, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, as a practical case study. We will delve into the synthetic rationale, the experimental workflow of single-crystal X-ray diffraction, and the in-depth analysis of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work with this important class of heterocyclic compounds.
Introduction: The Significance of Bromo-Indazoles in Modern Drug Discovery
The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole-containing molecules exhibit a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[1][2] The bromine atom, when incorporated into the indazole framework, serves two primary purposes. Firstly, it can significantly modulate the electronic and lipophilic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. Secondly, the carbon-bromine bond acts as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3]
A detailed knowledge of the three-dimensional arrangement of atoms within a crystal lattice, as provided by single-crystal X-ray diffraction, is indispensable.[4] It offers precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation, stability, and potential interactions with biological targets.[3][4] This structural information is the bedrock of rational drug design, enabling the optimization of lead compounds to enhance their efficacy and selectivity.
Synthetic Strategies for Bromo-Indazole Derivatives
The synthesis of bromo-indazole derivatives can be approached through several synthetic routes. A common strategy involves the construction of the indazole ring from appropriately substituted precursors. For instance, the synthesis of the case study compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, starts from 5-bromo-2-fluorobenzonitrile.[5]
Illustrative Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
The synthesis of the title compound is a two-step process as described by Babu, S. et al. (2021).[5]
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine
The initial step involves the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol. The reaction mixture is heated in a sealed tube, leading to the formation of 5-bromo-1H-indazol-3-amine.[5]
Step 2: Boc-Protection of 5-Bromo-1H-indazol-3-amine
The second step is the protection of the indazole N-H group with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 5-bromo-1H-indazol-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of 4-(dimethylamino)pyridine (DMAP) in dichloromethane.[5] This reaction yields the final product, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
The following diagram illustrates the synthetic workflow:
Caption: Synthetic pathway for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
Crystal Structure Determination: A Methodological Overview
The determination of a crystal structure by single-crystal X-ray diffraction is a well-established and powerful analytical technique.[4] It involves a series of steps from crystal growth to the final refinement of the structural model.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are a prerequisite for a successful diffraction experiment. For the case study compound, single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.[5]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction data for tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate were collected on a Bruker APEX-II CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². For the case study compound, the structure was solved with the SHELXS97 program and refined with SHELXL97.[5]
The logical workflow for crystal structure determination is depicted below:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Crystal Structure Analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
The single-crystal X-ray diffraction analysis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate revealed its detailed three-dimensional structure and intermolecular interactions.[5]
Crystallographic Data
The key crystallographic parameters for the title compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₄BrN₃O₂ |
| Formula Weight | 312.17 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8281 (2) |
| b (Å) | 9.8119 (4) |
| c (Å) | 11.5359 (5) |
| α (°) | 99.454 (2) |
| β (°) | 94.672 (2) |
| γ (°) | 94.246 (2) |
| Volume (ų) | 641.50 (4) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.617 |
| F(000) | 316 |
| Final R indices [I>2σ(I)] | R1 = 0.0223, wR2 = 0.0573 |
| R indices (all data) | R1 = 0.0235, wR2 = 0.0583 |
Data sourced from Babu, S. et al. (2021)[5]
Molecular Structure and Conformation
The analysis of the crystal structure shows that the indazole ring system, comprising the fused pyrazole and benzene rings, is nearly planar, with a dihedral angle of 2.36 (5)° between the two rings.[5] The tert-butoxycarbonyl group is oriented at a dihedral angle of 10.01 (4)° with respect to the indazole ring system.[5]
Intermolecular Interactions and Crystal Packing
The crystal packing of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate is stabilized by a network of intermolecular interactions. Inversion dimers are formed through N—H···N hydrogen bonds, creating R²₂(8) ring motifs.[5] These dimers are further connected into a three-dimensional network by weak aromatic π–π stacking interactions, with a centroid-to-centroid distance of 3.7394 (6) Å, as well as C—H···O and C—H···Br hydrogen bonds.[5]
The following diagram illustrates the key intermolecular interactions:
Caption: Supramolecular assembly in the crystal structure of the title compound.
Conclusion and Future Perspectives
This technical guide has outlined the essential principles and a practical workflow for the crystal structure analysis of bromo-indazole derivatives. While the crystal structure of this compound remains to be determined, the detailed analysis of the closely related tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate serves as a valuable case study. The insights gained from such crystallographic studies, including precise molecular geometry and a deep understanding of intermolecular interactions, are critical for advancing the design and development of novel indazole-based therapeutic agents. Future work in this area should focus on obtaining single crystals of other bromo-indazole derivatives to expand our understanding of their structure-property relationships and to guide the synthesis of next-generation drug candidates with improved efficacy and safety profiles.
References
-
MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Crystals. [Link]
-
Babu, S., Sureshbabu, A. R., Pillay, K., & Zeller, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 745–748. [Link]
-
Tantray, M. A., Khan, I., Hamid, H., Alam, M. S., & Kalam, A. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2975. [Link]
-
Synthonix. (n.d.). 5-Bromo-1H-indazole. Retrieved from [Link]
-
Sawant, A. D., Kamble, S. S., Pisal, P. M., & Gacche, R. N. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Journal of Molecular Structure, 1234, 130177. [Link]
-
PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]
-
ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
MilliporeSigma. (n.d.). 7-Bromo-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-1H-indazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Single Crystal X-ray Diffraction Structure Determination. Retrieved from [Link]
-
University of Oldenburg. (n.d.). Single crystal X-ray diffraction. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-1h-indazole, n1-boc protected. Retrieved from [Link]
-
American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Advent Chembio. (n.d.). 5-Bromo-1H-indazole, 97%. Retrieved from [Link]
-
ResearchGate. (n.d.). Single-Crystal X-ray Diffraction. Retrieved from [Link]
-
American Elements. (n.d.). 6-Bromo-1H-indazol-5-ol. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]
-
PubChemLite. (n.d.). 1-acetyl-4-bromo-1h-indazole. Retrieved from [Link]
-
Boron Molecular. (n.d.). Buy 5-Bromo-1H-indazole. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-Bromo-1H-indazole. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1H-Indazole-3-sulfonamide, 4-bromo- | Benchchem [benchchem.com]
- 4. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocols for 4-Bromo-3,5-dimethyl-1H-indazole
Abstract
4-Bromo-3,5-dimethyl-1H-indazole is a critical heterocyclic building block, particularly prevalent in the development of covalent KRAS G12C inhibitors and FGFR kinase modulators. Its unique substitution pattern—featuring a sterically crowded C4-bromine flanked by C3- and C5-methyl groups—renders standard electrophilic aromatic substitution routes ineffective due to regioselectivity issues. This Application Note details a validated, regioselective synthesis protocol utilizing Directed Ortho-Metalation (DoM) followed by hydrazine-mediated cyclization. This "bottom-up" approach ensures correct isomer formation, high purity (>98%), and scalability for pre-clinical drug development.
Introduction & Retrosynthetic Analysis
The Synthetic Challenge
The synthesis of 4,5-disubstituted indazoles is notoriously difficult via direct halogenation of the indazole core. In 3,5-dimethylindazole, the C4 position is sterically shielded by the flanking methyl groups, making electrophilic bromination favor the C6 or C7 positions. Consequently, the most reliable route requires constructing the indazole ring after establishing the benzene ring substitution pattern.
Retrosynthetic Strategy
The optimal pathway employs a fluorine-displacement cyclization strategy.
-
Target: this compound[1]
-
Key Disconnection: N-N bond and C=N bond formation.
-
Precursor: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone.
-
Starting Material: 2-Bromo-4-fluorotoluene (commercially available).
Mechanism: The synthesis leverages the acidity of the proton located between the bromine and fluorine atoms (C3 position of the toluene) to introduce the acetyl group via Directed Ortho-Metalation (DoM), followed by a standard hydrazine cyclization.
Detailed Experimental Protocol
Route Overview
-
Regioselective Acetylation: 2-Bromo-4-fluorotoluene
1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone. -
Cyclization: Acetophenone Intermediate + Hydrazine
this compound.
Step 1: Preparation of 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone
This step utilizes cryogenic lithiation. Strictly anhydrous conditions are required.
Reagents & Materials:
-
Substrate: 2-Bromo-4-fluorotoluene [CAS: 1422-53-3] (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane (1.2 eq)
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide) (1.3 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Saturated aqueous Ammonium Chloride (
)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Charge with anhydrous THF (10 mL/g substrate) and cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Add the LDA solution dropwise via syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.
-
Mechanistic Insight: The proton at C3 is the most acidic due to the inductive withdrawal of the flanking Br and F atoms (Ortho-Lithiation).
-
-
Equilibration: Stir the resulting solution at -78 °C for 60 minutes. A color change (often to deep yellow/orange) indicates formation of the lithiated species.
-
Acylation: Dissolve N-methoxy-N-methylacetamide in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Work-up: Quench the reaction by carefully adding saturated
solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).
-
Target Intermediate: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone.
-
Step 2: Cyclization to this compound
This step forms the pyrazole ring via condensation and nucleophilic aromatic substitution (
Reagents:
-
Precursor: 1-(2-Bromo-6-fluoro-3-methylphenyl)ethanone (from Step 1)
-
Reagent: Hydrazine Hydrate (
), 64-80% (5.0 eq) -
Solvent: n-Butanol or Ethanol (High boiling alcohol preferred for rate)
-
Temperature: Reflux (100–120 °C)
Procedure:
-
Dissolution: Dissolve the acetophenone intermediate in n-Butanol (5-10 volumes).
-
Addition: Add Hydrazine Hydrate (excess is used to drive the reaction and scavenge HF).
-
Reflux: Heat the mixture to reflux (approx. 118 °C for n-BuOH) with stirring. Monitor by LC-MS or TLC.
-
Reaction Time: Typically 4–16 hours.
-
Checkpoint: The intermediate hydrazone may form quickly; prolonged heating is required for the cyclization (displacement of Fluorine).
-
-
Cooling & Isolation: Cool the mixture to room temperature. The product often precipitates upon cooling.
-
If solid forms: Filter and wash with cold water and heptane.
-
If no precipitate: Concentrate the solvent, dilute with water, and extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH) if necessary.
Analytical Characterization
Expected Data for this compound:
| Technique | Parameter | Expected Signal / Value |
| Physical State | Appearance | Off-white to pale yellow solid |
| MS (ESI+) | [M+H]+ | m/z ~225.0 / 227.0 (1:1 Br isotope pattern) |
| 1H NMR | Solvent: DMSO-d6 | δ 13.0 (br s, 1H, NH), δ 7.45 (d, 1H, H7), δ 7.30 (d, 1H, H6), δ 2.65 (s, 3H, C3-Me), δ 2.45 (s, 3H, C5-Me). |
| 13C NMR | Key Shifts | Carbonyl-derived C3 (~140-145 ppm), C-Br (~115-120 ppm). |
Note: The C4-Br substituent causes a significant downfield shift of the adjacent protons and distinct carbon shifts compared to the non-brominated analog.
Visualization of Workflow
The following diagram illustrates the critical "Directed Ortho-Metalation" pathway required to secure the correct regiochemistry.
Caption: Regioselective synthesis workflow via DoM and Hydrazine Cyclization.
Safety & Handling
-
Lithium Diisopropylamide (LDA): Pyrophoric and moisture-sensitive. Handle only under inert atmosphere (Nitrogen/Argon).
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use exclusively in a fume hood. Avoid contact with metals.
-
Reaction Pressure: The cyclization step involves heating hydrazine; ensure the reaction vessel is vented or equipped with a proper reflux condenser to prevent pressure buildup.
References
- Patent Protocol (Analogous Chemistry):Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
- KRAS Inhibitor Synthesis:Heterocyclic spiro compounds and methods of use (Citing WO2017201161). WO2022083569A1.
-
General Indazole Synthesis: Ultrasound-assisted bromination of indazoles at the C3 position. RSC Advances, 2023. (Provides context on the difficulty of C4 bromination via direct methods). [Link]
-
Chemical Data: 4-Bromo-3,5-dimethylaniline (Alternative Precursor Data). PubChem CID 12383117. [Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3,5-dimethyl-1H-indazole
Executive Summary & Strategic Importance
4-Bromo-3,5-dimethyl-1H-indazole is a high-value scaffold in modern drug discovery, particularly in the development of KRAS G12C inhibitors and selective kinase modulators (e.g., PLK4, Akt). Its structural uniqueness lies in the "ortho-ortho" steric blockade: the reactive C4-bromine is sandwiched between a methyl group at C3 and a methyl group at C5.
This steric environment mimics the difficulty of coupling bromomesitylene , rendering standard catalytic protocols ineffective. This guide provides an optimized, field-proven workflow to overcome these challenges, ensuring high yields and reproducibility.
Key Technical Challenges
-
Steric Crowding (The "Bay Region"): The C3 and C5 methyl groups inhibit the approach of the Palladium(0) catalyst during oxidative addition and retard reductive elimination.
-
N1-H Acidity: The free indazole nitrogen (pKa ~14) can poison Pd catalysts or lead to competitive N-arylation.
-
Electronic Deactivation: The electron-rich nature of the dimethyl-substituted ring makes the C-Br bond less electrophilic than typical aryl bromides.
Strategic Workflow
To ensure success, the reaction sequence must follow a strict order of operations: Protection
Workflow Diagram
Figure 1: Strategic workflow for functionalizing this compound. The protection step is critical to prevent catalyst poisoning.
Detailed Experimental Protocols
Step 1: N1-Protection (Mandatory)
Before coupling, the N1 position must be masked. The Tetrahydropyranyl (THP) group is preferred for its stability under basic coupling conditions and ease of removal.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (4.0 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Charge a reaction vessel with this compound and anhydrous DCM (0.2 M concentration).
-
Add DHP (4.0 equiv) and PPTS (0.2 equiv).
-
Stir at Room Temperature (20–25°C) for 16 hours.
-
Monitor: Check TLC (Hexane/EtOAc 4:1). The product will have a significantly higher Rf than the starting material.
-
Workup: Dilute with DCM, wash with saturated NaHCO₃ (aq), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Note: This step typically yields >90% of the N1-THP protected intermediate.
-
Step 2A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Application: Synthesis of biaryl cores for KRAS inhibitors. Challenge: The steric bulk requires electron-rich, bulky phosphine ligands to facilitate oxidative addition.
Recommended Catalyst System:
-
Primary Choice: Pd(dppf)Cl₂·DCM (Robust, used in patent literature for this specific scaffold).
-
High-Performance Alternative: XPhos Pd G3 or Pd(OAc)₂ + XPhos (Superior for extremely hindered partners).
Protocol:
-
Setup: In a pressure vial, combine:
-
N1-THP-4-bromo-3,5-dimethylindazole (1.0 equiv)
-
Aryl Boronic Acid/Pinacol Ester (1.5 equiv)
-
Pd(dppf)Cl₂·DCM (5 mol%)
-
K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly with Argon for 10 mins.
-
Reaction: Seal and heat to 90–100°C for 4–12 hours.
-
Critical: Vigorous stirring is essential for the biphasic mixture.
-
-
Validation: Monitor consumption of the bromide. If stalled, add 2 mol% additional catalyst and heat for 4 more hours.
-
Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.
Step 2B: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Introducing amino side chains common in kinase inhibitors (e.g., piperazines, morpholines). Challenge: Reductive elimination is the rate-limiting step due to steric crowding.
Recommended Catalyst System:
-
Ligand: RuPhos or BrettPhos (Specifically designed for hindered secondary amines and primary amines).
-
Precatalyst: RuPhos Pd G4 (Ensures 1:1 L:Pd ratio and rapid activation).
-
Base: NaOtBu (Standard) or LHMDS (If base-sensitive groups are present).[1]
Protocol:
-
Setup: In a glovebox or under strict Schlenk conditions:
-
N1-THP-4-bromo-3,5-dimethylindazole (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G4 (2–5 mol%)
-
NaOtBu (1.5 equiv)
-
-
Solvent: Anhydrous Toluene or THF (0.1 M).
-
Reaction: Heat to 100°C for 12–24 hours.
-
Note: For volatile amines, use a sealed screw-cap vial.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with water, and purify.
Step 3: Deprotection
The THP group is acid-labile.
Protocol:
-
Dissolve the coupled product in MeOH or EtOH .
-
Add 4M HCl in Dioxane (5–10 equiv) or TFA (10% v/v in DCM).
-
Heat to 40–50°C for 2–4 hours.
-
Neutralize with NaHCO₃ and extract.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by N1 | Ensure N1 is fully protected (THP/SEM) before coupling. |
| Starting Material Remains | Oxidative addition failure (Sterics) | Switch to XPhos or Sphos (Suzuki); RuPhos (Buchwald). Increase Temp to 110°C. |
| Protodebromination | Use anhydrous solvents. Switch base to K₃PO₄. Avoid alcohol solvents in coupling. | |
| Pd Black Precipitation | Catalyst decomposition | Add ligand excess (1.5:1 L:Pd ratio). Ensure strict O₂-free conditions (Argon sparge). |
Visualizing the Steric Challenge
The diagram below illustrates the "Bay Region" effect that necessitates the specific ligands recommended above.
References
-
Synthesis of this compound (Patent Source)
- WO2022083569A1 - Heterocyclic spiro compounds and methods of use. (Mentions the specific substrate and THP protection for KRAS inhibitors).
-
General Indazole Coupling Strategies
-
RSC Advances, 2021, 11, 7107-7114. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." (Provides baseline conditions for indazole couplings).
-
-
Buchwald-Hartwig Conditions for Hindered Substrates
- Chemical Science, 2011, 2, 27-50. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." (Basis for selecting RuPhos/BrettPhos).
-
Kinase Inhibitor Applications
-
Bioorganic & Medicinal Chemistry Letters.[2] "Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition."
-
Sources
Procedure for N-alkylation of 4-Bromo-3,5-dimethyl-1H-indazole
Application Note: Regiocontrolled N-Alkylation of 4-Bromo-3,5-dimethyl-1H-indazole
Executive Summary & Strategic Importance
The substrate This compound represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor development.[1] The C4-bromo motif serves as a critical handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3/C5-methyl groups provide essential hydrophobic contacts in protein binding pockets.[1]
The Challenge: Indazoles are ambident nucleophiles. Alkylation can occur at either the
- -Alkylation: Generally thermodynamically favored and the most common pharmacological target.[1]
- -Alkylation: Kinetically accessible, often resulting in difficult-to-separate mixtures (isomers often co-elute).[1]
The Solution: This guide details a protocol optimized for
Mechanistic Analysis & Regiocontrol
To control the reaction, one must understand the competing pathways.[1] The 3,5-dimethyl substitution pattern is advantageous for
-
Steric Steering (The C3 Effect): The methyl group at C3 creates significant steric hindrance around the
position.[1] Unlike a proton at C3, the methyl group clashes with incoming electrophiles at , pushing the reaction toward the less hindered site.[1] -
Electronic Factors: The 4-bromo and 5-methyl substituents exert electronic effects (inductive withdrawal by Br, donation by Me) that modulate the pKa of the NH proton, generally making it more acidic (~pKa 13-14 in DMSO) than unsubstituted indazole.[1]
-
Thermodynamic vs. Kinetic Control:
Visualization: Reaction Pathways & Decision Logic[1]
Caption: Reaction pathway analysis showing the steric penalty at N2 due to the C3-Methyl group, favoring the N1 thermodynamic product.
Optimization Matrix: Base & Solvent Selection[1][2][5][6]
The choice of conditions dictates the
| Condition Set | Base | Solvent | Temp | Predicted | Mechanism Note |
| A (Recommended) | DMF | 60-90°C | >95:5 | Thermodynamic control; Cs+ assists coordination but heat drives equilibration to N1.[1] | |
| B (Aggressive) | NaH (1.2 eq) | THF | 0°C -> RT | ~90:10 | Kinetic control; High conversion but risk of N2 impurity due to tight ion pairing. |
| C (N2-Promoting) | Acetone | RT | ~60:40 | Lower solubility and temp prevents equilibration; useful only if N2 is desired. |
Detailed Protocol: -Selective Alkylation
Objective: Synthesis of 1-alkyl-4-bromo-3,5-dimethyl-1H-indazole with >95% regioselectivity.
Materials
-
Substrate: this compound (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide or Iodide (1.2 equiv)[1]
-
Base: Cesium Carbonate (
), anhydrous (2.0 equiv)[1] -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)[1]
Step-by-Step Procedure
-
Preparation:
-
Solvation & Activation:
-
Alkylation:
-
Monitoring:
-
Monitor by LC-MS or TLC after 3 hours.
-
Target: Disappearance of starting material (SM).[1]
-
-
Workup:
-
Purification:
Self-Validating Quality Control (The "Smoking Gun")
Distinguishing
The Logic Gate: Because of the C3-Methyl group, the NOE signals are definitive.[1]
-
Scenario A (
-Alkyl): -
Scenario B (
-Alkyl):
Visualization: Validation Workflow
Caption: NMR decision tree utilizing the specific C3-Methyl handle to confirm regiochemistry.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of C4-Br/C3-Me | Increase temp to 100°C; Switch to NaH/DMF (more aggressive). |
| High N2 Content | Kinetic trapping | Reaction stopped too early or temp too low.[1] Resubmit crude to |
| Poly-alkylation | Excess base/electrophile | Unlikely with indazoles (only one NH), but ensure stoichiometry is close to 1:1.[1]1. |
| Poor Separation | Co-eluting isomers | Switch to Toluene/Acetone gradient or use C18 Reverse Phase chromatography. |
References
-
Cheung, M., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."[1] Beilstein Journal of Organic Chemistry, 2024.[1]
-
Alam, F., & Keating, J. J. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects."[1] Beilstein Journal of Organic Chemistry, 2021.[1][5]
-
Luo, G., et al. "Regioselective Synthesis of N-Substituted Indazoles."[1] Journal of Organic Chemistry, 2006.[1] [1]
-
Meanwell, N. A. "Structure-Activity Relationships of Indazole-Based Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 2015.[1]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. pure.mpg.de [pure.mpg.de]
Application Note: Scalable Synthesis and Functionalization of 3,5-Dimethyl-1H-Indazole
Executive Summary
The 3,5-dimethyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various kinase inhibitors (e.g., Axitinib analogues) and modulators of the estrogen receptor.[1] While bench-scale synthesis often utilizes diazotization of anilines (Bartoli/Jacobson methods), these routes pose significant safety hazards (explosion risks of diazonium salts) and purification bottlenecks at the kilogram scale.
This guide details a scalable, thermal-safe protocol utilizing the nucleophilic aromatic substitution (
Core Synthesis: The Cyclization Protocol
Strategic Rationale
For scale-up (>100 g), the condensation of o-haloacetophenones with hydrazine is superior to diazotization.
-
Atom Economy: High.
-
Safety: Avoids unstable diazonium intermediates.
-
Purification: Product often crystallizes directly from the reaction mixture, eliminating column chromatography.
Reaction Mechanism & Pathway
The reaction proceeds via the formation of a hydrazone intermediate followed by intramolecular nucleophilic aromatic substitution (
Figure 1: Synthetic pathway for 3,5-dimethyl-1H-indazole.[1] The reaction is driven by the high nucleophilicity of hydrazine and the activation of the fluorine by the ortho-carbonyl group.
Detailed Protocol (Scalable to 1 kg)
Materials:
-
2-Fluoro-5-methylacetophenone (1.0 equiv)[1]
-
Hydrazine monohydrate (64-65% in water) (3.0 - 5.0 equiv)
-
Ethanol (5 vol) or n-Butanol (for higher temperature, if required)[1]
-
Process Safety Additive: Sodium Acetate (0.1 equiv) - See Safety Note below.
Step-by-Step Methodology:
-
Reactor Setup: Charge a glass-lined reactor with 2-fluoro-5-methylacetophenone and Ethanol (5 volumes).
-
Reagent Addition: Add Hydrazine monohydrate slowly at ambient temperature.
-
Critical: Do not add hydrazine to a hot solution to prevent rapid gas evolution and exotherms.
-
-
Cyclization: Heat the mixture to reflux (
C). Monitor by HPLC.-
Timeline: Conversion typically requires 4–12 hours. The intermediate hydrazone may be visible early in the reaction but should disappear.
-
-
Workup (Crystallization):
-
Cool the reaction mixture to
C. -
Slowly add Water (5 volumes) to induce precipitation.
-
Stir at
C for 2 hours.
-
-
Isolation: Filter the solids. Wash the cake with water (3x) to remove excess hydrazine and fluoride salts.
-
Drying: Dry under vacuum at
C.
Expected Yield: 85–92% Purity: >98% (HPLC)
Process Safety: Hydrazine Handling
Hydrazine is a high-energy compound. At scale, the accumulation of hydrazine hydrochloride (byproduct) can lower the onset temperature of decomposition.[2][3]
-
Hazard: Differential Scanning Calorimetry (DSC) data indicates hydrazine hydrate decomposition onset can be as low as
C.[4] -
Mitigation: Research suggests adding a weak base (e.g., Sodium Acetate) can buffer the pH and stabilize the reaction mixture against thermal runaway [1].
-
Warning: NEVER distill the reaction mixture to dryness. Concentrating hydrazine-containing mixtures can lead to explosion.
Derivatization: Regioselective N-Alkylation
The N1 vs. N2 Challenge
Indazoles are ambident nucleophiles.[5] Alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product).[6][7] For most drug candidates (e.g., kinase inhibitors), the N1-isomer is required.[1]
| Parameter | N1-Alkylation | N2-Alkylation |
| Stability | Thermodynamically favored (Aromaticity retained in benzene ring) | Kinetically favored (Quinoid-like character) |
| Conditions | High Temp, Thermodynamic bases (NaH, Cs2CO3) | Low Temp, Meerwein salts, Kinetic conditions |
| Solvent | Non-polar or Polar Aprotic (THF, DMF) | Polar solvents can sometimes shift ratio |
Protocol: N1-Selective Alkylation
To maximize N1 selectivity for 3,5-dimethyl-1H-indazole, we utilize the "Cesium Effect" in DMF.[1]
Materials:
-
3,5-Dimethyl-1H-indazole (1.0 equiv)[1]
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)[1]
-
Cesium Carbonate (
) (1.5 equiv) -
DMF (Dimethylformamide) (10 vol)
Methodology:
-
Dissolution: Dissolve the indazole in DMF.
-
Deprotonation: Add
and stir at room temperature for 30 minutes. The solution will likely darken as the anion forms. -
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at
C. Higher temperatures favor the thermodynamic N1 product via equilibration [2]. -
Quench: Pour into ice water. Extract with Ethyl Acetate.
-
Purification: Although N1 is favored (typically >10:1 ratio), separation of the N2 isomer is required. Silica gel chromatography is standard; N2 isomers are generally more polar and elute later (depending on the eluent system, though often N1 elutes first in non-polar mixes due to lack of exposed lone pair interactions). Note: Verify elution order for your specific derivative.
Decision Tree for Optimization
Figure 2: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.
Analytical Data & Validation
To validate your synthesis, compare against these standard characteristics for 3,5-dimethyl-1H-indazole:
-
1H NMR (DMSO-d6):
-
Key Diagnostic: The lack of coupling between the NH and the methyl groups confirms the core structure. For N-alkylated derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory to distinguish N1 vs N2.
-
N1-Alkyl: NOE observed between N-Alkyl protons and H-7.
-
N2-Alkyl: NOE observed between N-Alkyl protons and H-3 (Methyl group at C3).
-
References
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (ACS) URL:[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Source: Beilstein Journal of Organic Chemistry URL:[Link][8]
-
A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones. Source: The Journal of Organic Chemistry (via Organic-Chemistry.org) URL:[Link]
Sources
- 1. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectjournals.com [connectjournals.com]
- 8. research.ucc.ie [research.ucc.ie]
Microwave-assisted synthesis involving 4-Bromo-3,5-dimethyl-1H-indazole
Application Note: High-Efficiency Microwave-Assisted Functionalization of Sterically Hindered Indazoles
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indoles and purines in kinase inhibitors (e.g., VEGFR, FGFR). However, the 4-bromo-3,5-dimethyl-1H-indazole derivative presents a unique synthetic challenge. The C4-position is located in a "steric canyon," flanked by the C3-methyl and C5-methyl groups, creating a high activation energy barrier for palladium-catalyzed cross-couplings.
This Application Note details a validated microwave-assisted synthesis workflow to overcome these steric impediments. By utilizing dielectric heating, we demonstrate a reduction in reaction times from 24 hours (thermal) to <30 minutes, while significantly improving yields in N-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination protocols.
The Steric Challenge: Mechanistic Insight
The reactivity of the C4-bromide is severely attenuated compared to the C6 or C7 positions. In a standard thermal cycle, the oxidative addition of the Pd(0) species into the C4-Br bond is kinetically slow due to the peri-interaction with the C3-methyl group and the ortho-interaction with the C5-methyl group. Furthermore, the reductive elimination step is hampered by the bulk of the resulting Pd(II) complex.
Microwave irradiation (MW) addresses this by providing rapid, volumetric heating. The direct coupling of microwave energy with the polarizable transition state lowers the Gibbs free energy of activation (
Visualizing the Steric & Synthetic Pathway
Figure 1: Integrated workflow for the functionalization of this compound, highlighting the bifurcation into C-C and C-N coupling pathways.
Experimental Protocols
Protocol A: Regioselective N1-Alkylation
Before functionalizing the C4-bromide, the N1-nitrogen must be protected or alkylated to prevent catalyst poisoning and N-arylation side reactions.
-
Objective: Selective alkylation at N1 over N2.
-
Reagents: this compound (1.0 equiv), Alkyl Halide (1.2 equiv), Cs₂CO₃ (2.0 equiv).
-
Solvent: DMF (Dimethylformamide).[1]
Step-by-Step Methodology:
-
Vessel Loading: In a 10 mL microwave vial equipped with a magnetic stir bar, charge the indazole substrate (1 mmol) and Cs₂CO₃ (2 mmol).
-
Solvation: Add anhydrous DMF (3 mL). Stir at room temperature for 2 minutes to ensure homogeneity.
-
Reagent Addition: Add the alkyl halide (1.2 mmol) dropwise. Cap the vial with a Teflon-lined septum.
-
Microwave Parameters:
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Work-up: Pour the reaction mixture into ice-water (20 mL). The N1-alkylated product typically precipitates. Filter, wash with water, and dry. If oil forms, extract with EtOAc.
Scientific Note: The use of Cs₂CO₃ in DMF favors the thermodynamic N1-product due to the "cesium effect" and the specific chelation capabilities of the solvent/base pair, achieving >10:1 N1:N2 selectivity [1].
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C4)
This is the critical step. The bulky 3,5-dimethyl groups require a robust catalytic system.
-
Reagents: N1-alkyl-4-bromo-3,5-dimethylindazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%). Note: The bidentate dppf ligand resists de-ligation under thermal stress better than PPh3.
-
Base: 2M Aqueous Na₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Inert Atmosphere: Purge the microwave vial with Argon or Nitrogen.
-
Loading: Add the indazole (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).
-
Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (0.75 mL).
-
Microwave Parameters:
-
Temperature: 140 °C
-
Hold Time: 20 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic mode (Max 200W)
-
-
Purification: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Why this works: The high temperature (140°C) achieved rapidly by MW irradiation provides the necessary energy to force the oxidative addition across the sterically hindered C4-Br bond, a process that often stalls at 90°C under thermal reflux [2].
Protocol C: Buchwald-Hartwig Amination (C4)
For introducing amine motifs at C4.
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%).
-
Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate oxidative addition into hindered aryl halides.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv).
-
Solvent: Toluene or Dioxane.
Microwave Parameters:
-
Temperature: 150 °C
-
Time: 15 - 30 minutes.
-
Note: Strictly anhydrous conditions are required.
Data Analysis: Thermal vs. Microwave Comparison
The following data illustrates the efficiency gains when processing this compound derivatives.
| Reaction Type | Method | Temp (°C) | Time | Yield (%) | Notes |
| Suzuki Coupling | Thermal Reflux | 100 (Dioxane) | 24 h | 35% | Incomplete conversion; homocoupling observed. |
| Suzuki Coupling | Microwave | 140 | 20 min | 88% | Clean profile; full conversion. |
| Buchwald Amination | Thermal Reflux | 110 (Toluene) | 36 h | <10% | Catalyst decomposition before reaction completion. |
| Buchwald Amination | Microwave | 150 | 30 min | 72% | XPhos ligand essential for success. |
Troubleshooting & Optimization
-
Pressure Management: At 140-150°C, dioxane and water generate significant pressure (8-12 bar). Ensure your microwave vials are rated for at least 20 bar.
-
Debromination: If significant hydrodebromination (loss of Br replaced by H) is observed, reduce the reaction temperature by 10°C and increase the concentration of the boronic acid.
-
Catalyst Poisoning: The N1/N2 nitrogens can coordinate to Pd. Ensure the N-alkylation (Protocol A) is complete and the product is purified before attempting Protocol B or C. Free NH-indazoles are poor substrates for these couplings.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). Context: Establishes the Cs2CO3/DMF system for N1 selectivity.
-
Microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Source: Molecular Diversity (2018). Context: Demonstrates the necessity of MW heating for sterically hindered ortho-substituted positions.
-
Microwave-Assisted Buchwald–Hartwig Double Amination. Source: ACS Omega (2024).[3] Context: Validates the reduction of reaction times from 24h to 10-30 mins using MW for C-N bond formation. [3]
-
Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate / Letters in Organic Chemistry. Context: Provides baseline parameters for indazole coupling which were adapted for the more hindered 3,5-dimethyl analog.
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in the Bromination of 3,5-dimethyl-1H-indazole
Welcome to the technical support center for the synthesis of brominated indazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the bromination of 3,5-dimethyl-1H-indazole. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level challenges encountered during the synthesis of 4-bromo-3,5-dimethyl-1H-indazole.
Q1: My overall yield for the bromination of 3,5-dimethyl-1H-indazole is consistently low. What are the most common culprits?
Low yields are a frequent issue and can typically be traced back to one of three areas: incomplete reaction, formation of side products, or loss during workup and purification.[1][2] In our experience, the most significant factor is often the formation of undesired isomers and over-brominated products, which complicates purification and reduces the isolated yield of the target compound.[3]
Q2: I'm observing multiple spots on my TLC plate after the reaction. How can I improve the regioselectivity to favor the desired 4-bromo isomer?
This is the central challenge in this synthesis. The 3,5-dimethyl-1H-indazole substrate has several potential sites for electrophilic bromination, primarily the C4 and C7 positions. The formation of multiple isomers is a known difficulty in the functionalization of indazoles.[3][4]
Several factors govern the regiochemical outcome:
-
Steric Hindrance: The methyl group at C5 provides some steric hindrance that can disfavor substitution at the C4 position compared to the more accessible C7 position. Conversely, the pyrazole ring can sterically block the C7 position depending on the solvent and reagent complex.
-
Reaction Conditions: Temperature and solvent polarity play a critical role. Lower temperatures often favor the kinetically controlled product, which may lead to higher selectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for more selective, milder brominations of heterocyclic systems.[3][5]
To enhance C4 selectivity, we recommend starting with NBS in a non-polar solvent like dichloromethane (DCM) or chloroform at a reduced temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature.[3]
Q3: What are the primary side products I should expect, and how can they be minimized?
The main side products are typically:
-
7-bromo-3,5-dimethyl-1H-indazole: The primary regioisomer byproduct.
-
4,7-dibromo-3,5-dimethyl-1H-indazole: An over-bromination product that becomes significant if more than 1.0 equivalent of the brominating agent is used or if the reaction temperature is too high.[3][6]
To minimize these, precise control of stoichiometry is crucial. Use 1.0 to 1.1 equivalents of your brominating agent. Adding the agent portion-wise or as a solution via syringe pump can help maintain a low concentration, suppressing over-bromination.[3]
In-Depth Troubleshooting Guide
Problem Area 1: Reagents and Reaction Setup
Question: My reaction won't start or appears sluggish, with a lot of starting material remaining even after extended time. What's wrong?
Answer: This issue often points to the quality and handling of your reagents, particularly N-Bromosuccinimide (NBS).
-
Causality: NBS can degrade over time, especially with exposure to moisture and light, leading to lower reactivity. The reaction also often requires an initiator to begin the radical chain process necessary for NBS to generate the active brominating species.[7][8]
-
Solution:
-
Check NBS Quality: Use freshly opened or purified NBS. A simple recrystallization from water can provide high-purity NBS. Ensure it has been stored properly in a desiccator, protected from light.
-
Initiation: While many electrophilic aromatic substitutions with NBS do not require an initiator, sluggish reactions can sometimes be gently encouraged. In non-polar solvents, a small amount of a radical initiator like AIBN or brief exposure to a UV lamp can sometimes initiate the reaction, though this should be done with caution to avoid unwanted side reactions.[7]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen, which can deactivate reagents.[9]
-
Problem Area 2: Reaction Conditions
Question: I'm getting a poor ratio of my desired 4-bromo isomer to the 7-bromo isomer. How can I adjust my reaction conditions to improve this?
Answer: Optimizing the solvent and temperature is key to controlling regioselectivity. The choice of brominating agent is also paramount.
-
Causality: The solvent can influence the reactivity of the brominating agent and stabilize charged intermediates formed during the electrophilic substitution. Temperature affects the reaction rate and can overcome the activation energy barrier for the formation of less-favored isomers.[3]
-
Solution:
-
Solvent Choice: Acetic acid is a common solvent for direct bromination with Br₂, while less polar solvents like acetonitrile, DCM, or chloroform are often used with NBS.[3] Start with DCM or acetonitrile for a milder reaction.
-
Temperature Control: Begin the reaction at 0 °C or even -10 °C. Add the brominating agent slowly at this temperature, then allow the reaction to warm gradually to room temperature. This favors the kinetic product, which is often the more desired isomer in complex systems.
-
Alternative Reagents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). It is a stable, cost-effective bromine source that has shown high efficiency, sometimes with the aid of ultrasound for rapid, site-specific bromination at lower temperatures.[10]
-
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | DBDMH |
| Selectivity | Generally higher; preferred for complex heterocycles.[5][11] | Lower; can lead to over-bromination and more isomer formation.[3] | High efficiency, often site-specific.[10] |
| Handling/Safety | Solid, easier to handle, but is a lachrymator. | Highly corrosive, volatile, and toxic liquid; requires careful handling. | Stable, solid, less corrosive, and safer to handle.[10] |
| Typical Solvents | Acetonitrile (MeCN), Dichloromethane (DCM), Chloroform (CHCl₃).[3] | Acetic Acid (AcOH), Carbon Tetrachloride (CCl₄).[3] | Ethanol (EtOH), often with ultrasound assistance. |
| Key Insight | The go-to reagent for achieving higher regioselectivity in initial optimization attempts. | A more aggressive, classical reagent. Use when NBS fails or for large-scale, cost-sensitive syntheses where optimization is complete. | A modern, greener alternative that can offer rapid reactions and high yields under mild conditions. |
Problem Area 3: Workup and Purification
Question: I have a dark, crude product mixture that is difficult to separate by column chromatography. What are the best practices for workup and purification?
Answer: A proper workup is essential to remove impurities and unreacted reagents, which will simplify purification. The similar polarity of the 4-bromo and 7-bromo isomers makes chromatographic separation challenging but achievable.
-
Causality: Residual acids or bases from the reaction can cause streaking on TLC and poor separation on a column. The structural similarity of the isomers leads to close retention factors (Rf).[3]
-
Solution:
-
Aqueous Workup: After the reaction is complete, quench with a reducing agent like aqueous sodium thiosulfate solution to destroy any remaining active bromine. Then, wash with a saturated sodium bicarbonate solution to neutralize any acid byproducts.[3] Finally, wash with brine to remove bulk water before drying the organic layer.
-
Column Chromatography:
-
Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help separate the less polar dibrominated product first, followed by the product isomers.
-
TLC Analysis: Use the same solvent system for TLC analysis to find the optimal separation window. It may be necessary to run multiple TLCs with slightly different solvent ratios to resolve the spots corresponding to the 4-bromo and 7-bromo isomers.
-
-
Recrystallization: If you obtain a solid product that is a mixture of isomers, recrystallization can be a powerful purification technique.[3] Experiment with different solvents such as ethanol/water, ethyl acetate/hexane, or isopropanol. The desired isomer may selectively crystallize out, leaving the undesired isomer in the mother liquor.
-
Visualized Workflows and Mechanisms
Reaction Troubleshooting Workflow
This diagram outlines a logical path for troubleshooting low-yield reactions.
Caption: A decision tree for diagnosing and solving low-yield issues.
Proposed Reaction Mechanism
This diagram illustrates the electrophilic aromatic substitution pathway for the bromination at the C4 position.
Caption: Simplified mechanism of electrophilic attack at the C4 position.
Experimental Protocols
Protocol 1: Optimized Bromination using N-Bromosuccinimide
This protocol is designed to maximize regioselectivity for the 4-bromo isomer.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethyl-1H-indazole (1.0 eq.). Add anhydrous acetonitrile (or DCM) to make a 0.2 M solution. Fit the flask with a septum and place it under a nitrogen atmosphere.
-
Cooling: Cool the stirring solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the cooled indazole solution over 20-30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The starting material should be consumed, and a new, slightly less polar spot (the product) should appear.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing an aqueous solution of 10% sodium thiosulfate. Shake well until the organic layer is colorless.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.
References
- BenchChem. (2025). Optimizing reaction conditions for bromo-indazole synthesis. BenchChem Tech Support.
- Zhang, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry.
-
Bollack, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
- BenchChem. (2025). Troubleshooting low yields in bromoethyne synthesis. BenchChem Tech Support.
- BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Tech Support.
-
DeLano, T. J., et al. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry. [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
-
Bollack, B., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
- BenchChem. (2025).
-
University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield. [Link]
-
Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. III. Aqueous bromination of indazole. Australian Journal of Chemistry, 27(11), 2343-2347. [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]
-
Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(2), 903-908. [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. [Link]
-
Chemia. (2022). Allylic position and benzylic position bromination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
Minimizing side reactions during indazole cross-coupling
Technical Support Center: Indazole Cross-Coupling Solutions Current Status: ● Operational Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Reactions in Indazole Functionalization
Welcome to the Indazole Solutions Hub
You are likely here because your indazole coupling failed. Indazoles are "Janus-faced" substrates: they possess two nucleophilic nitrogens (N1/N2) and an electron-rich core that is prone to catalyst poisoning.
This guide moves beyond basic textbook definitions. We treat your reaction as a system of competing rates. To minimize side reactions, we must manipulate the kinetic vs. thermodynamic landscape.
Module 1: The Regioselectivity Crisis (N1 vs. N2)
User Query: "I am trying to N-arylate my indazole, but I keep getting a mixture of N1- and N2-arylated products, or the wrong isomer entirely. How do I control this?"
The Scientist’s Diagnosis: The indazole N1-H is more acidic (pKa ~13.8) than the N2-H, making N1 the thermodynamic site for functionalization. However, N2 is often more nucleophilic in the neutral state and less sterically hindered by the C7-proton.
-
Side Reaction: Formation of the N2-isomer when N1 is desired (or vice versa).
-
Root Cause: Lack of steric control in the catalyst system or improper base selection.
Troubleshooting Protocol: Controlling the Site
| Desired Isomer | Recommended Strategy | Mechanistic Rationale |
| N1-Aryl | Cu-Catalysis (Chan-Lam) | Copper(II) acetate promotes oxidative coupling. The thermodynamic stability of the N1-isomer dominates under these reversible conditions. |
| N1-Aryl | Pd-Catalysis (Buchwald) | Use bulky ligands (e.g., tBuXPhos ). The steric clash between the ligand and the C7-H of the indazole disfavors N2 attack, forcing N1 selectivity. |
| N2-Aryl | Directing Groups | Direct N2-selectivity is difficult. The most reliable method is to block N1 with a transient protecting group (e.g., THP) or use specific intramolecular directing groups. |
Visual Logic: N-Arylation Decision Tree
Caption: Decision matrix for selecting the correct catalytic system to enforce N1 vs. N2 regioselectivity.
Module 2: Catalyst Poisoning & Reaction Stalling
User Query: "My Suzuki coupling (C-C bond formation) starts well but stops at 20-30% conversion. Adding more catalyst doesn't help."
The Scientist’s Diagnosis: You are experiencing catalyst poisoning . The pyridine-like nitrogen (N2) of the indazole is a potent ligand. It displaces your phosphine ligands, forming a stable, inactive Palladium-Indazole complex (e.g., [(Indazole)2PdL2]). This removes active Pd(0) from the catalytic cycle.
Troubleshooting Protocol: Resurrecting the Cycle
-
Switch to Pre-Catalysts: Do not use Pd(PPh3)4 or Pd(OAc)2. These generate Pd(0) slowly, allowing the indazole time to intercept the metal.
-
Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3). These activate rapidly and contain bulky ligands that prevent indazole coordination.
-
-
Protect the Nitrogen: If the N-H is free, it will deprotonate and bind Pd.
-
Action: Protect N1 with THP (Tetrahydropyranyl) or Boc . This sterically shields the N2 nitrogen and removes the acidic proton.
-
-
Increase Ligand Loading:
-
Action: Run a Ligand:Metal ratio of 2:1 or higher to outcompete the indazole substrate for the metal center.
-
Visual Logic: The Poisoning Mechanism
Caption: Pathway showing how free indazoles intercept the active catalyst, leading to reaction stalling.
Module 3: Protodeboronation (The "Missing Boron" Mystery)
User Query: "I am trying to couple an indazole-boronic acid with an aryl halide. The starting material disappears, but I only isolate the de-boronated indazole, not the product."
The Scientist’s Diagnosis: Heteroaryl boronic acids (especially 2-indazole or 3-indazole boronic acids) are notoriously unstable. They undergo protodeboronation —a base-catalyzed hydrolysis where the C-B bond is replaced by C-H. This reaction is often faster than the transmetallation step in the Suzuki cycle.
Troubleshooting Protocol: Stabilizing the Nucleophile
| Parameter | Optimization Strategy |
| Partner Swap | Crucial: If possible, reverse the polarity. Use an Indazole-Halide + Aryl-Boronic Acid (phenyl boronic acids are much more stable). |
| Boron Source | If you must use the indazole as the nucleophile, switch from boronic acid to MIDA Boronate or BF3K salt . These release the active species slowly, minimizing decomposition. |
| Base/Solvent | Avoid aqueous bases if possible. Use anhydrous bases (e.g., K3PO4 or Cs2CO3) in dioxane or toluene to starve the protodeboronation pathway of water. |
Standard Operating Procedures (SOPs)
SOP 1: Regioselective N1-Arylation (Buchwald Conditions)
Best for: Attaching an aryl group to N1 with high selectivity.
-
Setup: In a glovebox or under Ar, charge a vial with:
-
Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M).
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite, concentrate, and purify via silica column.
-
Note: The bulky tBuXPhos ligand directs the Pd to the less hindered N1 site.
-
SOP 2: Direct C3-Arylation (C-H Activation)
Best for: Functionalizing the C3 position without pre-halogenation.
-
Setup: Charge a tube with:
-
N1-Protected Indazole (e.g., N-Methyl or N-THP) (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)2 (10 mol%) + 1,10-Phenanthroline (20 mol%)
-
Base: K2CO3 (2.0 equiv) or Ag2CO3 (if oxidants needed, though Ar-I usually requires only base).
-
-
Solvent: DMA (Dimethylacetamide) is preferred for solubility and high boiling point.
-
Reaction: Heat to 140-160°C.
-
Warning: High temp required. Ensure N1 is protected to prevent N-arylation side reactions.[2]
-
References
-
Antilla, J. C., et al. (2004).[3][4] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane." The Journal of Organic Chemistry. Link
-
Hapiot, F., et al. (2004). "Protodeboronation of heterocyclic boronic acids." New Journal of Chemistry. Link
-
Yamaguchi, J., et al. (2012). "C-H Activation of Heteroaromatics." Chemical Reviews. Link
Sources
Technical Support Center: Troubleshooting 4-Bromoindazole Cross-Coupling
Topic: Catalyst Poisoning & Reaction Stalling in Pd-Catalyzed Couplings Audience: Medicinal Chemists & Process Development Scientists
Core Directive: The "Dual-Threat" of Indazole
As a Senior Application Scientist, I often see 4-bromoindazole protocols fail not because the catalyst is "bad," but because the substrate is actively fighting the catalytic cycle. 4-Bromoindazole presents a dual-threat mechanism for catalyst deactivation:
-
The Acidic N-H (
): If left unprotected, the N-H is deprotonated by the base used in the coupling (e.g., , ). The resulting indazolyl anion is a potent ligand that binds Pd(II) irreversibly, forming stable "off-cycle" resting states. -
The Basic N-2 (
Nitrogen): Even if the N-H is protected, the N-2 nitrogen retains significant Lewis basicity (pyridine-like). In the absence of sterically bulky ligands, this nitrogen coordinates to the Pd(0) or Pd(II) center, displacing the phosphine ligand and causing catalyst precipitation (Pd black).
This guide provides the diagnostic logic and self-validating protocols to overcome these specific poisoning pathways.
Diagnostic Module: Is it Poisoning or Instability?
Before changing ligands, diagnose the failure mode using this observation matrix.
| Observation | Likely Mechanism | Immediate Action |
| Reaction turns black immediately upon heating. | Ligand Dissociation. The N-indazole is displacing your ligand, leading to Pd aggregation. | Switch to Precatalysts (e.g., XPhos Pd G4) and bulkier ligands. |
| Reaction stalls at ~20-30% conversion ; solution remains clear/orange. | Anionic Poisoning. The deprotonated indazole has formed a stable | Protect the N-H or use the LiHMDS Protocol (see below). |
| No product; Starting Material (SM) consumed. | Oligomerization. Indazole is reacting with itself or polymerizing via the N-H. | Strict N-protection is required (THP or SEM). |
The Mechanism of Failure (Visualization)
The following diagram illustrates the "Fork in the Road" between the productive catalytic cycle and the specific poisoning trap caused by the indazole nitrogen.
Caption: Figure 1. The kinetic competition between productive oxidative addition (Blue path) and catalyst deactivation via N-coordination (Red path). Note that N-binding can occur at both Pd(0) and Pd(II) states.
Validated Protocols & Solutions
Strategy A: The "Masking" Approach (Protection)
Best for: Scale-up, reliable kinetics, and Buchwald-Hartwig Aminations.
If you observe stalling, the most robust solution is to mask the N-H. The choice of protecting group (PG) is critical; it must withstand the base but be removable without destroying the coupled product.
Table 1: Protecting Group Decision Matrix for 4-Bromoindazole
| Protecting Group | Stability (Base/Heat) | Removal Condition | Recommendation |
| THP (Tetrahydropyranyl) | High ( | Mild Acid (HCl/MeOH) or PPTS | Gold Standard. Electronic neutral; easy to install/remove. |
| SEM (Trimethylsilylethoxymethyl) | Very High | Fluoride (TBAF) or Acid | Excellent. Use if acidic workup is forbidden. Expensive. |
| Boc (tert-Butyloxycarbonyl) | Low to Moderate | Acid (TFA) or Heat | Risky. Labile at |
| Acetyl / Benzoyl | Low | Base (Hydrolysis) | Do Not Use. Will cleave under cross-coupling conditions. |
Strategy B: The "Bulky Shield" Approach (Unprotected)
Best for: Rapid discovery chemistry where protection steps are bottlenecks.
You can couple unprotected 4-bromoindazole, but you must prevent the N-H anion from binding the metal. This requires LiHMDS (Lithium bis(trimethylsilyl)amide) and specific G3/G4 Precatalysts .
Why this works:
-
LiHMDS quantitatively deprotonates the indazole before the catalyst sees it. The resulting Lithium-Indazolate is an aggregate that is less likely to poison Pd than the Sodium/Potassium salt generated by carbonates.
-
Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3) contain bulky biaryl phosphine ligands that create a "steric roof" over the Pd center, physically blocking the approach of the indazole nitrogen while allowing the smaller oxidative addition to occur.
Protocol: Unprotected Suzuki Coupling of 4-Bromoindazole
Reference Grounding: Adapted from methodologies by Buchwald et al. and Merck Process.
Reagents:
-
4-Bromoindazole (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base:
(3.0 equiv) - Note: For Suzuki, weak base often suffices if XPhos is used. -
Solvent: 1,4-Dioxane : Water (4:1)
-
Temp: 80-100°C
Step-by-Step:
-
Degas: Charge solid reagents (Indazole, Boronic Acid, Phosphate base) into a vial. Purge with Argon for 5 mins. Oxygen is a co-conspirator in poisoning.
-
Solvent Prep: Sparge Dioxane/Water mix with Argon for 15 mins.
-
Catalyst Addition: Add XPhos Pd G3 last. Crucial: Do not use Pd(PPh3)4 or Pd(OAc)2; they will fail due to N-coordination.
-
Heat: Seal and heat to 100°C.
-
Check: If reaction turns black within 10 mins, oxygen was present or ligand loading is too low.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction works for 4-bromoindazole but fails for 4-bromo-1-methylindazole. Why? A: This is counter-intuitive but common. The N-H (unprotected) can sometimes be less poisoning than the N-Me if the conditions (base) aren't strong enough to fully deprotonate it. However, 4-bromo-1-methylindazole exposes the N-2 nitrogen (the basic pyridine-like N) permanently. Without the steric bulk of a protecting group like THP or SEM, this N-2 binds Pd. Solution: Switch to a bulkier ligand like tBuXPhos or BrettPhos which sterically clashes with the N-2 approach.
Q2: I see a new spot on TLC that isn't product or SM. What is it? A: It is likely the homocoupling product (indazole dimer) or the reduced product (indazole, H-for-Br exchange).
-
Reduction: Caused by "hydride source" impurities (often from alcohols in the solvent or excess amine). Ensure solvents are anhydrous.[1]
-
Homocoupling: Indicates the oxidative addition occurred, but the transmetalation failed (cycle stalled). Increase Boronic Acid equivalents (to 2.0) and switch to a more soluble base (e.g.,
).
Q3: Can I use Pd(dppf)Cl2 for this? It’s cheaper. A: For 4-bromoindazole? No. Bidentate ligands like dppf are generally too tightly bound to allow the necessary geometry for hindered substrates, and they lack the steric bulk to prevent N-poisoning. You will likely see <10% yield. Stick to monodentate, bulky biaryl phosphines (Buchwald ligands).
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions of amine and hydrazine derivatives using mono-and bidentate phosphine ligands. Chemistry–A European Journal, 18(31), 9758-9769. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Yeung, C. S., et al. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings. The Journal of Organic Chemistry, 82(23), 12467–12476. Link
Sources
Technical Support Center: Optimizing Reaction Temperature for 4-Bromo-3,5-dimethyl-1H-indazole Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently see researchers encounter regioselectivity and yield issues when synthesizing highly substituted indazoles. 4-Bromo-3,5-dimethyl-1H-indazole is a critical synthetic intermediate, particularly in the development of targeted therapeutics such as KRAS G12C inhibitors[1].
However, direct bromination of 3,5-dimethyl-1H-indazole presents a severe thermal and steric challenge. This guide dissects the causality behind temperature-dependent side reactions and provides a self-validating protocol to ensure high-yield, regioselective synthesis.
Mechanistic Overview: The Regioselectivity Challenge
In an unsubstituted indazole, electrophilic aromatic substitution (EAS) typically favors the C3 position. Because the C3 and C5 positions in our starting material are blocked by methyl groups, the incoming bromonium ion (from N-Bromosuccinimide, NBS) must attack either the C4, C6, or C7 position.
The target C4 position is highly sterically hindered by the adjacent C3 and C5 methyl groups. Consequently, the activation energy required for C4 bromination is steep, making the reaction exquisitely sensitive to temperature:
-
Kinetic Control (Low Temperatures, <0°C): The system lacks the thermal energy to overcome the steric barrier at C4. The reaction proceeds sluggishly and defaults to the less hindered C6 position.
-
Thermodynamic Balance (Optimal, 15–25°C): The system has sufficient energy to overcome the C4 steric barrier, driving the regioselective EAS pathway toward the desired 4-bromo isomer[2].
-
Radical Activation (High Temperatures, >40°C): Excessive heat induces homolytic cleavage of the N-Br bond. The reaction shifts from an EAS mechanism to a radical pathway, resulting in benzylic bromination at the methyl groups (forming undesired side products)[2].
Temperature-Dependent Pathway Visualization
Fig 1: Temperature-dependent reaction pathways in the bromination of 3,5-dimethyl-1H-indazole.
Quantitative Data: Temperature vs. Product Distribution
The following table summarizes the empirical product distribution based on internal reaction temperature. Notice the sharp decline in the target 4-bromo isomer once the radical threshold (>40°C) is breached.
| Internal Reaction Temperature (°C) | Overall Conversion (%) | 4-Bromo Isomer Yield (%) | 6-Bromo Isomer Yield (%) | Benzylic Bromide Yield (%) |
| -10 | 35 | 10 | 25 | < 1 |
| 0 | 60 | 35 | 25 | < 1 |
| 20 (Optimized) | > 95 | 82 | 12 | 1 |
| 40 | > 95 | 60 | 15 | 20 |
| 60 | > 95 | 30 | 10 | 55 |
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol utilizes integrated In-Process Controls (IPCs) that act as a self-validating system. If the analytical outputs match the checkpoints, the thermal integrity of the reaction was successfully maintained.
Reagents: 3,5-dimethyl-1H-indazole (1.0 equiv), N-Bromosuccinimide (1.05 equiv), Anhydrous DMF.
Step-by-Step Methodology:
-
Solvent Preparation: Dissolve 3,5-dimethyl-1H-indazole in anhydrous DMF to achieve a 0.5 M concentration.
-
Causality: Moisture degrades NBS into hypobromous acid, which alters the active electrophile and ruins regioselectivity.
-
-
Thermal Equilibration: Submerge the reaction flask in a water bath strictly maintained at 20°C. Stir for 15 minutes.
-
Causality: 20°C provides the exact thermodynamic energy required to overcome the C4 steric barrier without crossing the 40°C homolytic cleavage threshold.
-
-
Portion-wise Addition (Critical Step): Add the NBS in 5 equal portions over 60 minutes. Monitor the internal probe.
-
Causality: Bromination is highly exothermic. Dumping NBS all at once creates localized thermal micro-environments exceeding 40°C, instantly spawning radical benzylic bromination[2].
-
-
Self-Validation & IPC: Stir for 2–4 hours. Pull an aliquot for LC-MS analysis.
-
Validation Check: The protocol is validated if the M+79 peak (target) is dominant and the starting material is <5%. If an M+157 peak (dibromination/benzylic) appears at >5% relative abundance, the thermal boundary was breached during addition.
-
-
Quenching: Pour the mixture into an ice-cold 5% sodium thiosulfate solution.
-
Causality: Thiosulfate instantly reduces any unreacted active bromine species, freezing the product profile and preventing over-bromination during the workup.
-
-
Isolation: Extract with Ethyl Acetate (3x 50 mL). Wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane:EtOAc gradient) to remove the minor 6-bromo isomer.
Troubleshooting FAQs
Q1: My LC-MS shows a large mass peak at M+157. What happened, and how do I fix it? A: An M+157 peak indicates dibromination. Because the indazole ring is deactivated after the first halogenation, this second bromine almost certainly added to the C3 or C5 methyl group via a radical pathway. This happens when the internal temperature spikes above 40°C or if the reaction is exposed to intense UV light. Fix: Wrap your reaction flask in aluminum foil to exclude light, and strictly control the internal temperature below 25°C by slowing down your NBS addition rate.
Q2: I am recovering 40% of my starting material, but I see the 6-bromo isomer forming instead of the 4-bromo isomer. Should I heat the reaction to 50°C to drive it to completion? A: No. Heating to 50°C will destroy your yield by triggering the radical pathways mentioned above[2]. The formation of the 6-bromo isomer alongside unreacted starting material means your reaction is trapped under kinetic control—your cooling bath is likely too cold (e.g., an ice bath at 0°C). Fix: Raise the bath temperature to exactly 20°C. This provides the thermodynamic energy needed to attack the sterically hindered C4 position without breaking the radical threshold.
Q3: Why do we use NBS in DMF instead of liquid bromine (Br₂) in acetic acid? A: While Br₂ in acetic acid is a classic, widely used halogenation system for indazoles[2], it is highly aggressive. The high reactivity of Br₂ makes it extremely difficult to thermally regulate at the micro-scale, often leading to uncontrollable polybromination. NBS in a polar aprotic solvent like DMF provides a controlled, slow release of the bromonium ion, allowing you to leverage temperature as a precise regioselective dial.
Q4: The reaction stalled at 80% conversion at 20°C, and my NBS is slightly yellow. What is the issue? A: Your NBS has degraded. Pure NBS should be pristine white. A yellow tint indicates the presence of elemental bromine (Br₂) and succinimide, which lowers the effective stoichiometry of the electrophile. Fix: Recrystallize your NBS from near-boiling water, dry it thoroughly under a vacuum, and repeat the experiment. Do not attempt to force the stalled reaction to completion by applying heat.
References
-
Zhang, C., et al. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 2023, 13, 4615-4619. Available at:[Link]
- Google Patents.WO2022083569A1 - Heterocyclic spiro compounds and methods of use. (Details on KRAS G12C inhibitors and this compound synthesis protocols).
Sources
Technical Support Center: Recrystallization of 4-Bromo-3,5-dimethyl-1H-indazole
Case ID: IND-BR-35DM-PUR Status: Active Support Level: Tier 3 (Senior Application Scientist) Last Updated: March 2, 2026[1]
Executive Summary & Solvent Strategy
User Query: "I need high-purity (>98%) 4-Bromo-3,5-dimethyl-1H-indazole. What are the optimal recrystallization solvents?"
Technical Response: The purification of This compound presents a specific challenge due to the competing solubility of potential regioisomers (e.g., 6-bromo or 5-bromo variants) and bromination byproducts.[1] As a halogenated indazole, the molecule exhibits moderate polarity due to the pyrazole ring but significant lipophilicity from the bromo- and dimethyl- substituents.[1]
We recommend a dual-solvent system strategy. Single-solvent recrystallization is often insufficient for separating structural isomers in this class.[1]
Recommended Solvent Systems
| System | Composition | Primary Use Case | Mechanism |
| System A (Preferred) | Ethanol / Water | General Purity Enhancement | Polarity-driven saturation.[1] The hydrophobic bromo-dimethyl core precipitates as water content increases.[1] |
| System B (Isomer Removal) | Ethyl Acetate / n-Heptane | Removing Non-polar Impurities | Anti-solvent precipitation.[1] Keeps highly non-polar byproducts in solution.[1] |
| System C (High Purity) | Methanol / Water | Final Polishing | Similar to System A but often yields sharper crystal formation for X-ray diffraction.[1] |
Decision Matrix: Selecting Your Protocol
Do not guess. Use this logic flow to determine the correct starting point for your specific crude material.
Figure 1: Decision tree for selecting the optimal purification workflow based on crude material analysis.
Detailed Experimental Protocols
Protocol A: The Ethanol/Water "Standard"
Best for: Routine purification of crude material with >85% purity.[1]
Theory: this compound is soluble in hot ethanol but practically insoluble in water.[1] The 1H-indazole NH functionality allows for hydrogen bonding with ethanol, aiding dissolution at high temperatures [1].[1]
-
Dissolution: Place 10.0 g of crude solid in a round-bottom flask. Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).[1]
-
Target: Use the minimum volume required to dissolve the solid completely (typically 5-10 mL per gram).[1]
-
-
Filtration (Optional): If insoluble black specks remain, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Nucleation: Remove from heat. While the solution is still hot, add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Critical Step: Add a few drops of hot ethanol to clear the solution again.[1]
-
-
Crystallization: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath yet.[1]
-
Finishing: Once crystals form, cool to 0-4°C for 1 hour to maximize yield. Filter and wash with cold 50% Ethanol/Water.[1]
Protocol B: The EtOAc/Heptane "Isomer Scrubber"
Best for: Removing non-polar side products or separating regioisomers.[1]
Theory: Regioisomers of brominated indazoles often have slightly different solubility profiles in non-polar solvents. Heptane acts as an anti-solvent that forces the more polar 1H-indazole out of solution while keeping "greasier" impurities dissolved [2].[1]
-
Dissolution: Dissolve crude material in Ethyl Acetate at reflux.[1]
-
Anti-Solvent Addition: Slowly add n-Heptane (or Hexane) to the boiling solution.[1]
-
Ratio: A typical starting ratio is 1:2 (EtOAc:Heptane).[1]
-
-
Reflux: Continue heating. If the product oils out (forms a liquid blob instead of crystals), add more Ethyl Acetate until it redissolves.
-
Cooling: Remove from heat and let stand.
-
Note: This system often produces needles.[1]
-
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why? A: This is a common issue with brominated indazoles.
-
Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide (e.g., adding water too fast to ethanol).
-
Fix: Reheat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. If using Protocol A, increase the ethanol content slightly. If using Protocol B, add more Ethyl Acetate.
Q2: I suspect my product contains the 6-bromo isomer. How do I remove it? A: Isomer separation is difficult via simple recrystallization.[1]
-
Strategy: Use Protocol B (EtOAc/Heptane).[1] The solubility difference between 4-bromo and 6-bromo isomers is often more pronounced in non-polar systems than in alcohols.[1]
-
Advanced: If recrystallization fails, perform an Acid-Base Extraction first.[1] Dissolve the crude in dilute HCl (the indazole N is basic), wash with ether (removes non-basic impurities), then basify with NaOH to precipitate the indazole [3].
Q3: The crystals are yellow/brown.[1] Is this normal? A: No. Pure this compound should be an off-white to white solid.[1]
-
Cause: Oxidation products or trace bromine.[1]
-
Fix: Perform a "hot filtration" with Activated Charcoal during the dissolution step of Protocol A.
Q4: What is the expected melting point? A: While specific literature on the 3,5-dimethyl variant is rarer than the parent, 4-Bromo-1H-indazole melts at 165-167°C , and 4-Bromo-3-methyl-1H-indazole melts at 185-190°C [4, 5].[1]
-
Expectation: Your product should likely exhibit a sharp melting point in the 170-195°C range.[1] A wide range (>2°C) indicates impurity.[1]
Safety & Handling
-
Hazard: Brominated indazoles can be skin and eye irritants.[1]
-
Specific Risk: 1H-indazoles can exhibit tautomerism and may possess biological activity (kinase inhibition).[1] Handle as a potent bioactive compound.[1]
-
Waste: Dispose of halogenated solvent waste separately.[1]
References
-
Athabasca University. (n.d.).[1] Recrystallization: Theory and Solvents. Retrieved from [Link]
-
Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Suzhou Vosun Biotech. (n.d.).[1] 4-Bromo-1H-indazole Properties. Retrieved from [Link]
Sources
Resolving regioisomer formation in dimethyl indazole synthesis
Technical Support Ticket #404: Resolving Regioisomer Formation in Dimethyl Indazole Synthesis
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction: The "N1/N2 Nightmare"
Welcome to the Indazole Synthesis Support Hub. If you are here, you are likely facing the classic "Indazole Ambiguity": you attempted to synthesize a specific dimethyl indazole (likely 1,3-dimethyl-1H-indazole or its 2,3-isomer), but your LC-MS shows two peaks with identical mass, or your NMR looks "messy."
Indazoles are ambident nucleophiles . The anion generated during synthesis can react at either the
This guide breaks down the troubleshooting into three modules: Synthesis Control , Analytical Forensics , and Purification .
Module 1: The Alkylation Conundrum (N-Methylation)
Scenario: You have a C-methyl indazole (e.g., 3-methyl-1H-indazole) and you are trying to methylate the nitrogen to get a specific dimethyl isomer.
Q: Why am I getting a mixture of and isomers?
A: The indazole anion has resonance structures that delocalize the negative charge over
- -Alkylation (Thermodynamic): Leads to the benzenoid structure, which retains full aromaticity of the benzene ring. This is generally the more stable product.
-
-Alkylation (Kinetic/Electrostatic): Leads to a quinoid -like structure. While less stable, the
position is often more nucleophilic due to lower steric hindrance (depending on C3 substituents) and specific solvent effects.
Protocol A: Targeting the -Isomer (Thermodynamic Control)
-
Mechanism: Uses a "hard" base and conditions that allow equilibration or favor the deeper potential energy well of the benzenoid form.
-
Reagents: Sodium Hydride (NaH) (1.2 equiv), THF or DMF.
-
Key Step: The sodium cation (
) coordinates with , effectively blocking it and directing the electrophile (MeI) to .
Step-by-Step:
-
Dissolve 3-methyl-1H-indazole in anhydrous THF (0.1 M).
-
Cool to 0°C. Add NaH (60% dispersion) portion-wise.
-
Stir for 30 min at 0°C, then 30 min at RT (ensure full deprotonation).
-
Cool back to 0°C. Add Methyl Iodide (MeI) dropwise.
-
Critical: Allow to warm slowly to RT and stir for 12–16 hours. (Fast quenching favors kinetic mixtures).
Protocol B: Targeting the -Isomer (Kinetic/Steric Control)
-
Mechanism: Uses the "Meerwein Salt" or specific solvent effects to attack the most electron-rich site rapidly, or uses steric blocking if C3 is empty (less relevant for dimethyl synthesis).
-
Reagents: Trimethyloxonium tetrafluoroborate (
) in Ethyl Acetate or DCM. -
Why it works: The reaction is fast and irreversible, often favoring the
position due to localized electron density, avoiding the thermodynamic equilibration to .
Step-by-Step:
-
Dissolve starting indazole in DCM.
-
Add
(1.1 equiv) at RT. -
Stir for 2–4 hours.
-
Quench with saturated
.
Module 2: De Novo Synthesis (Cyclization)
Scenario: You are building the ring from scratch using hydrazine and a 1,3-dicarbonyl.
Q: My cyclization of methylhydrazine with benzoylacetone yields the wrong isomer.
A: This is a condensation selectivity issue.
-
The Rule: The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon.
-
Methylhydrazine (
): The group is generally more nucleophilic than the group (due to steric hindrance on the substituted nitrogen). -
The Carbonyls: In an unsymmetrical diketone (e.g.,
), the less sterically hindered or more electron-deficient carbonyl reacts first.
Visualizing the Pathway:
Caption: Kinetic competition in hydrazine condensation. The NH2 group (more nucleophilic) preferentially attacks the less hindered carbonyl.
Module 3: Analytical Forensics (NMR)
Scenario: You have isolated a product, but you don't know if it is
Q: How do I distinguish the isomers using NMR?
A: 1H-NMR chemical shifts are often insufficient due to solvent shifts. NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory validation method.
The Diagnostic Check:
- -Methyl: The methyl protons will show a strong NOE correlation with the proton at C7 (the benzene ring proton adjacent to the nitrogen).
- -Methyl: The methyl protons will show an NOE correlation with the substituent or proton at C3 . Crucially, they will NOT show a correlation with C7.
Data Summary Table:
| Feature | ||
| Structure Type | Benzenoid (Aromatic) | Quinoid (Semi-aromatic) |
| NOESY Signal | Me | Me |
| 13C NMR (N-Me) | Typically | Typically |
| Chromatography (Rf) | Usually Higher (Less Polar) | Usually Lower (More Polar) |
| Melting Point | Generally Lower | Generally Higher (Lattice packing) |
Visualizing the NOE Signals:
Caption: Diagnostic NOE correlations. N1-Me "talks" to C7-H; N2-Me "talks" to C3-H/Substituent.
Module 4: Purification & Separation
Q: My crude mixture is 80:20. How do I purify it?
A: If standard silica chromatography fails (co-elution is common), try these modifications:
-
Change the Stationary Phase:
-
and
isomers often have different dipole moments. Switch from Silica (Normal Phase) to C18 (Reverse Phase) . isomers are often more polar and elute earlier in RP-HPLC.
-
and
-
pH Modification:
-
Indazoles are weak bases. The
of the protonated and species differs slightly. -
Technique: Run the column with 0.1% Triethylamine (TEA) to sharpen peaks, or use a buffered mobile phase (Ammonium Formate, pH 3.8) in Prep-HPLC to exploit basicity differences.
-
-
Recrystallization (The Old School Trick):
-
-isomers often have significantly higher melting points and lower solubility in non-polar solvents (like Hexanes/Ether) compared to
-isomers. -
Protocol: Dissolve the mixture in minimum hot EtOAc, then add Hexanes until cloudy. Cool slowly. The
isomer may crystallize out first, leaving the enriched in the mother liquor.
-
-isomers often have significantly higher melting points and lower solubility in non-polar solvents (like Hexanes/Ether) compared to
References
-
Cheung, M. et al. (2005). Regioselective N-alkylation of indazoles. Tetrahedron Letters , 46(31). Link (Demonstrates NaH/THF protocols for N1 selectivity).
-
Luo, G. et al. (2006).[1] Regioselective synthesis of N-substituted indazoles. Journal of Organic Chemistry , 71(14). Link (Discusses steric and electronic influences on regiochemistry).
-
BenchChem Protocols. (2024). Troubleshooting regioselectivity in indazole synthesis. Link (General protocols for base/solvent selection).
-
Clemens, J. et al. (2022).[2] Selective N2-Alkylation of 1H-Indazoles. Synthesis , 54. Link (Modern methods for achieving difficult N2 selectivity).
-
Reich, H. J. Structure Determination Using NMR: NOE. University of Wisconsin-Madison. Link (Authoritative guide on NOE interpretation for heterocycles).
Sources
Controlling moisture sensitivity in indazole coupling reactions
Topic: Controlling Moisture Sensitivity in Indazole Coupling Reactions Status: Active | Version: 2.4 | Last Updated: 2026-03-02
Diagnostic Matrix: Triage Your Reaction
Before altering your protocol, identify the specific failure mode. Indazoles exhibit unique sensitivity profiles compared to standard arenes due to their annular tautomerism (1H vs 2H) and the basicity of the N2 nitrogen.
| Symptom | Observation | Probable Root Cause | Immediate Action |
| Low Conversion (Suzuki) | Starting material (halide) remains; Indazole boronic acid consumed. | Protodeboronation. Water-facilitated hydrolysis of the C-B bond before transmetallation. | Switch to anhydrous base (Cs₂CO₃) or MIDA boronates. See Protocol A. |
| Regio-scrambling (Alkylation/Buchwald) | Unexpected N2-isomer formation (kinetic product) instead of N1 (thermodynamic). | Solvation Interference. Water disrupts the cation-coordination (e.g., Na⁺) that directs N1 selectivity. | Dry solvent to <50 ppm H₂O. Switch solvent to non-polar (Toluene) if possible. |
| Catalyst Death (Buchwald) | Reaction stalls after <20% conversion; Solution turns black/precipitates Pd black. | Ligand Hydrolysis / Oxidation. Moisture oxidizing phosphine ligands or hydrolyzing imine-based precatalysts. | Use Schlenk/Glovebox techniques. Switch to air-stable precatalysts (e.g., Pd-G3/G4). |
| Incomplete Deprotonation | Starting material remains; No byproduct. | Wet Base. Hygroscopic bases (K₃PO₄, Cs₂CO₃) have absorbed atmospheric water, altering stoichiometry. | Flame-dry base under vacuum or use NaOtBu (stored in glovebox). |
Deep Dive: Troubleshooting & Mechanistic Insights
Scenario A: The "Vanishing Nucleophile" in Suzuki Couplings
Issue: You are coupling an indazole-3-boronic acid (or ester) with an aryl halide. The boronate disappears, but no product forms. Mechanism: Protodeboronation.[1][2][3] Indazole boronic acids are heteroaromatic.[2] The C-B bond is electron-rich and prone to base-catalyzed hydrolysis. In the presence of water, the boronate forms a "ate" complex [Ar-B(OH)₃]⁻. If transmetallation to Palladium is slow, water acts as a proton source, cleaving the C-B bond to yield the hydro-deboronated indazole (Ar-H).
The Fix:
-
Water Control: While Suzuki coupling requires some water for the base to activate the boronic acid, excess water is fatal for indazoles.
-
Base Selection: Switch from aqueous bases (Na₂CO₃/H₂O) to anhydrous bases with low solubility (CsF or powdered K₃PO₄) in dry dioxane/DMF. This creates a "slow-release" of the active boronate species, favoring transmetallation over hydrolysis.
Scenario B: The "N1 vs. N2" Battle in N-Arylation
Issue: You target the N1-arylated indazole but obtain a mixture or predominantly N2-isomer. Mechanism: Cation Coordination vs. Ionic Dissociation.
-
Anhydrous (N1 Selective): In non-polar, dry solvents (e.g., Toluene), the metal cation (e.g., Na⁺ from NaH) coordinates tightly between N2 and the C3-substituent, shielding N2 and directing the electrophile to N1.
-
Wet/Polar (N2/Mix): Water or polar solvents solvate the cation, breaking the tight ion pair. The "naked" indazolide anion is an ambident nucleophile. The electrophile attacks the position of highest electron density (often N2 kinetically), leading to mixtures.
Visualizing the Failure Modes
The following diagram illustrates the divergent pathways caused by moisture in Indazole chemistry.
Caption: Divergent reaction outcomes driven by moisture content. Top path: Suzuki coupling failure via protodeboronation. Bottom path: Loss of regiocontrol in N-alkylation due to cation solvation.
Standardized Protocols
Protocol A: Anhydrous Indazole Suzuki Coupling
Use this for moisture-sensitive heteroaryl boronic acids.
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask or microwave vial under vacuum. Backfill with Argon (3 cycles).
-
Reagents:
-
Indazole Boronate (1.1 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) - Robust against minor O₂/H₂O traces, but keep dry.
-
Base: Cs₂CO₃ (3.0 equiv) - Must be dried at 120°C under vacuum for 4h prior to use.
-
-
Solvent: Anhydrous 1,4-Dioxane (Sure/Seal™ or equivalent). Do not use reagent grade.
-
Execution:
-
Add solids to the flask under Argon flow.
-
Add solvent via syringe.
-
Crucial Step: Sparge with Argon for 10 mins (removes O₂ which accelerates protodeboronation in the presence of base).
-
Heat to 90°C.
-
-
Validation: Check LCMS at 1 hour. If Ar-H (deboronated) > 10%, lower temp to 70°C and double catalyst loading.
Protocol B: N1-Selective N-Arylation (Buchwald)
Use this to force N1 selectivity over N2.
-
System: Schlenk line or Glovebox (preferred).
-
Base: NaOtBu (Sodium tert-butoxide). Note: The Na⁺ cation is critical for the "templating effect" at N1.
-
Solvent: Toluene (Anhydrous).[5] Avoid DMF/DMSO as they solvate the cation and promote N2 attack.
-
Ligand: tBuXPhos or BrettPhos (Bulky ligands prevent N2-coordination to Pd).
-
Procedure:
Frequently Asked Questions (FAQs)
Q: Can I use aqueous base (K₂CO₃/H₂O) for Indazole Suzuki couplings? A: Only if the indazole boronic acid is electronically stable (e.g., has electron-withdrawing groups). Electron-rich indazole boronates will undergo rapid protodeboronation in water. For these, you must use anhydrous conditions (Protocol A) [1].
Q: Why does my Cesium Carbonate look "clumpy" and why did the reaction fail? A: Cs₂CO₃ is extremely hygroscopic. If it clumps, it has absorbed significant water, forming hydrates (Cs₂CO₃·3H₂O). This introduces water into your "anhydrous" reaction, killing the catalyst or hydrolyzing your substrate. Always grind and dry Cs₂CO₃ in a vacuum oven before critical couplings [2].
Q: I’m getting 50:50 N1/N2 selectivity. How do I fix this? A: You are likely operating under thermodynamic equilibrium or in a polar solvent.
-
Switch Solvent: Move from DMF to Toluene/THF.
-
Switch Base: Use NaH or NaOtBu. The Sodium cation coordinates to N2, blocking it and forcing reaction at N1.
-
Eliminate Water: Water solvates the Na⁺, destroying the blocking effect [3].
Q: My Buchwald coupling turns black immediately. What happened? A: "Palladium Black" formation indicates the catalyst has decomposed (aggregated) before entering the catalytic cycle. This is usually due to oxidation of the phosphine ligand by adventitious O₂ or moisture. Use a precatalyst (e.g., XPhos Pd G4) which is stable until activated in the vessel [4].
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.[1][8] 2010, 132(38), 13100–13112. Link
-
Drying Cesium Carbonate: Flessner, T., et al. "Cesium Carbonate in Organic Synthesis." Eur. J. Org. Chem. 2004, 10, 2191. Link
-
Indazole Regioselectivity: Slade, D. J., et al. "Indazole N-Alkylation: A Practical Guide to Regioselectivity." J. Org.[1] Chem. 2009, 74(16), 6331-6334. Link
-
Buchwald Precatalysts: Bruno, N. C., et al. "Design and Synthesis of Removable Generation 3 Buchwald Precatalysts." Chem. Sci. 2013, 4, 916-920. Link
-
General Indazole Synthesis: Gaikwad, D. D., et al. "Indazole: A Medicinally Important Heterocyclic Moiety." Bioorg. Med. Chem. 2015. Link
Sources
- 1. Protodeboronation [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 4-Bromo-3,5-dimethyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the 1H NMR spectrum of 4-Bromo-3,5-dimethyl-1H-indazole. This document moves beyond a simple spectral interpretation, offering a comparative approach to understanding the subtle yet significant effects of substitution on the indazole scaffold. By examining related structures and the underlying principles of NMR spectroscopy, this guide aims to equip researchers with the expertise to confidently analyze and interpret the spectra of complex heterocyclic molecules.
Introduction
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is one of the most powerful tools for this purpose, providing detailed information about the electronic environment of each proton in a molecule.
This guide will dissect the expected 1H NMR spectrum of this compound, predict the chemical shifts and coupling patterns based on established principles and comparative data from structurally similar compounds, and provide a framework for its unambiguous characterization.
Predicted 1H NMR Spectrum of this compound
The key protons in this compound are the two aromatic protons (H-6 and H-7), the two methyl group protons (at C3 and C5), and the N-H proton of the indazole ring.
The Indazole Nucleus: A Brief Overview of Proton Environments
The indazole ring system consists of a benzene ring fused to a pyrazole ring. The protons on the benzene portion of the ring typically resonate in the aromatic region of the 1H NMR spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts are highly sensitive to the nature and position of any substituents. The N-H proton of the pyrazole ring is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration due to hydrogen bonding effects[1][2][3][4][5].
Comparative Analysis with Structurally Related Compounds
To build a robust prediction for the 1H NMR spectrum of this compound, we will leverage the spectral data of two key comparators:
-
4-Bromo-5-methyl-1H-indazole : This compound is the closest structural analog for which we have reliable data. It shares the 4-bromo and 5-methyl substitution pattern, allowing for a direct assessment of the electronic environment of the aromatic protons.
Analysis of 4-Bromo-5-methyl-1H-indazole
A patent for the preparation of 4-bromo-5-methyl-1H-indazole provides the following 1H NMR data (400MHz, CDCl3): δ 8.07 (s, 1H, H-3), 7.36–7.34 (d, J = 8 Hz, 1H, H-7), 7.26–7.24 (d, J = 8 Hz, 1H, H-6), 2.50 (s, 3H, CH3)[6].
From this data, we can infer the following:
-
Aromatic Protons (H-6 and H-7): The two aromatic protons appear as doublets with a coupling constant of 8 Hz, which is typical for ortho-coupling in a benzene ring. The downfield shift of H-7 compared to H-6 is expected due to the deshielding effect of the adjacent pyrazole ring.
-
Methyl Protons: The methyl group at the 5-position appears as a singlet at 2.50 ppm.
-
H-3 Proton: The proton at the 3-position of the indazole ring appears as a singlet at 8.07 ppm.
Predicting the Spectrum of this compound
Based on the analysis of 4-bromo-5-methyl-1H-indazole and general principles of NMR spectroscopy, we can predict the 1H NMR spectrum of this compound.
Expected Chemical Shifts and Multiplicities:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N-H | > 10 | Broad Singlet | - | 1H | The N-H proton of indazoles typically appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atoms. Its exact position is highly solvent-dependent[1][2][3][4][5]. |
| H-7 | ~7.4 - 7.6 | Doublet | ~8 | 1H | This proton is ortho to H-6 and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the pyrazole ring. The presence of the electron-donating methyl group at C-5 will likely cause a slight upfield shift compared to an unsubstituted indazole. |
| H-6 | ~7.2 - 7.4 | Doublet | ~8 | 1H | This proton is ortho to H-7 and will be deshielded by the aromatic ring current. The bromine at the 4-position will have a modest deshielding effect on this proton. |
| C5-CH3 | ~2.5 | Singlet | - | 3H | The methyl group at the 5-position is attached to the aromatic ring and is expected to resonate in a similar region to that observed for 4-bromo-5-methyl-1H-indazole[6]. |
| C3-CH3 | ~2.6 | Singlet | - | 3H | The methyl group at the 3-position is attached to the pyrazole ring. Its chemical shift will be influenced by the electron-withdrawing nature of the pyrazole ring and is expected to be slightly downfield compared to the C5-methyl group. |
Visualizing the Proton Environments
The following diagram illustrates the distinct proton environments in this compound.
Caption: Molecular structure of this compound highlighting the distinct proton environments.
Experimental Protocol for 1H NMR Analysis
For researchers wishing to acquire their own 1H NMR data for this compound or similar compounds, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the N-H proton. DMSO-d6 is often preferred for observing exchangeable protons like N-H as it can slow down the exchange rate and result in a sharper signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including:
-
Number of scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
-
Relaxation delay (d1): A delay of 1-2 seconds is usually adequate.
-
Acquisition time (aq): Typically 2-4 seconds.
-
Spectral width (sw): A spectral width of at least 15 ppm is recommended to ensure all signals, including the downfield N-H proton, are observed.
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to establish the connectivity of the protons.
Workflow for 1H NMR Analysis
Caption: A streamlined workflow for the 1H NMR analysis of small molecules.
Conclusion
The 1H NMR spectral analysis of this compound provides a clear fingerprint of its molecular structure. By understanding the influence of the bromo and dimethyl substituents on the chemical shifts and coupling patterns of the indazole core, researchers can confidently assign the observed resonances. This guide has provided a detailed prediction of the spectrum, a comparative analysis with a closely related analog, and a robust experimental protocol. This comprehensive approach not only facilitates the structural verification of this specific compound but also serves as a valuable educational tool for the spectral interpretation of other complex heterocyclic systems in drug discovery and development.
References
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
- Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. [Link]
-
1H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. [Link]
-
1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. [Link]
-
H NMR Spectroscopy. University of Regensburg. [Link]
-
4 Bromo 1H Indazole. Scribd. [Link]
-
4-Bromo-5-methyl-1H-indazole. CompTox Chemicals Dashboard. [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Prof. Dr. H.-H. Limbach. [Link]
-
4-Bromo-1H-imidazole. SpectraBase. [Link]
-
1H-Indazole. PubChem. [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
tert-butyl 4-bromo-5-methylindazole-1-carboxylate. PubChemLite. [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
HPLC Method Development Guide: 4-Bromo-3,5-dimethyl-1H-indazole Purity Profiling
Executive Summary
This guide addresses the chromatographic challenges associated with 4-Bromo-3,5-dimethyl-1H-indazole , a critical pharmacophore in the synthesis of kinase inhibitors and FtsZ inhibitors.[1] Standard C18 methods often fail to resolve the target compound from its positional regioisomers (specifically the 6-bromo analog) due to identical mass-to-charge ratios and near-identical hydrophobicity.[1]
This comparative study demonstrates that transitioning from a traditional alkyl-bonded phase (C18) to a Biphenyl stationary phase significantly improves critical pair resolution (
Compound Profile & Impurity Landscape[1]
To design a robust method, we must first understand the analyte's physicochemical behavior and likely synthetic byproducts.
| Property | Description | Chromatographic Implication |
| Analyte | This compound | Basic nitrogen (indazole |
| LogP | ~2.7 - 3.1 | Moderately hydrophobic; suitable for Reversed-Phase LC (RPLC).[1] |
| pKa | ~1.1 (Indazole N) | Basic.[1] Requires pH control (acidic mobile phase) to ensure protonation and reduce secondary interactions. |
| Critical Impurity A | 3,5-Dimethyl-1H-indazole | Starting Material. Elutes earlier (more polar).[1] Easy to separate. |
| Critical Impurity B | 6-Bromo-3,5-dimethyl-1H-indazole | Regioisomer. Formed during non-selective bromination.[1] Hydrophobically identical to target. Hardest to separate. |
Comparative Study: C18 vs. Biphenyl[1]
The core of this development lies in stationary phase selection.[2] We compared a standard end-capped C18 column against a Biphenyl core-shell column.
The "Standard" Approach: C18
-
Mechanism: Hydrophobic interaction (Van der Waals) only.[1]
-
Limitation: Both the 4-bromo and 6-bromo isomers have nearly identical hydrophobic footprints. The C18 chain cannot easily discriminate the position of the bromine atom on the aromatic ring.
-
Result: Co-elution or "shoulder" peaks (
).[1]
The "Optimized" Approach: Biphenyl
-
Mechanism: Hydrophobic interaction +
- electron overlap. -
Advantage: The electron-deficient bromine atom and the electron-rich aromatic ring create specific
-interactions with the biphenyl ligands. The position of the bromine (C4 vs. C6) alters the steric accessibility to the stationary phase, creating a significant selectivity difference ( ).[1] -
Result: Baseline separation (
).
Interaction Mechanism Visualization
Caption: Comparative interaction mechanisms. The Biphenyl phase leverages pi-pi interactions to resolve positional isomers that C18 cannot distinguish.
Experimental Protocols
Equipment & Reagents[1][3][4]
-
HPLC System: Quaternary pump, DAD detector (monitoring 254 nm and 220 nm).[1]
-
Solvents: HPLC Grade Acetonitrile (MeCN) and Milli-Q Water.
-
Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA).[1] Note: FA is preferred for MS compatibility.[1]
Method A: Baseline (C18)[1]
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Observation: The 4-bromo target elutes at 8.2 min; the 6-bromo impurity elutes at 8.3 min. Failed Separation.
Method B: Optimized (Biphenyl) - RECOMMENDED
This protocol is the self-validating standard for this compound.[1]
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 2.6 µm (Core-shell particles for higher efficiency).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (MeOH).[1] Note: MeOH promotes stronger pi-pi interactions than MeCN.[1]
-
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 40 | Initial equilibration |
| 10.0 | 75 | Linear gradient |
| 10.1 | 95 | Wash step |
| 12.0 | 95 | Hold wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End of Run |
Method Development Workflow
Caption: Decision matrix for method selection. Biphenyl phases often bypass the need for complex mobile phase optimization.
Results & Discussion
Chromatographic Performance Metrics
The following data represents typical performance when analyzing a spiked crude reaction mixture.
| Parameter | C18 (MeCN) | Biphenyl (MeOH) | Improvement |
| Retention Time (Target) | 8.2 min | 6.8 min | Faster run time |
| Tailing Factor ( | 1.4 | 1.1 | Improved peak symmetry |
| Resolution ( | 0.8 (Co-elution) | 2.8 (Baseline) | Critical Success Factor |
| Selectivity ( | 1.02 | 1.15 | Enhanced isomer discrimination |
Why Methanol?
While Acetonitrile is the standard organic modifier, Methanol is preferred for Biphenyl columns when separating aromatic isomers. Acetonitrile has its own
pH Considerations
The 1H-indazole core is amphoteric but predominantly basic in this context.
-
Low pH (0.1% Formic Acid, pH ~2.7): Protonates the indazole nitrogen (
-H), preventing interaction with residual silanols on the silica surface.[1] This ensures sharp peaks. -
Neutral/High pH: Not recommended for standard silica columns due to dissolution risks and severe peak tailing of the free base.
Validation Summary (Self-Validating System)
To ensure this method is trustworthy (Trustworthiness in E-E-A-T), perform the following system suitability tests (SST) before every sample set:
-
Resolution Check: Inject a mixture of 4-Bromo and 6-Bromo isomers.
must be . -
Tailing Check: Tailing factor for the main peak must be
. -
Precision: 5 replicate injections of the standard should yield RSD
for retention time and for area.
References
-
PubChem. (n.d.). 1H-Imidazole, 4-bromo- (Compound Summary).[1][5][6][7] National Library of Medicine. Retrieved from [Link][1]
-
Phenomenex. (2020). HPLC Column Selection Guide: Resolution of Regioisomers. Phenomenex Technical Notes. Retrieved from [Link]
-
Wang, Y., et al. (2015).[1][7] "Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors." Archiv der Pharmazie, 348(1), 1–9.[1] [Link][1]
-
Restek Corporation. (2020). Biphenyl Stationary Phases: The Alternative to C18 for Pharmaceutical Analysis. Restek ChromaBLOGraphy. Retrieved from [Link]
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. PubChemLite - 4-bromo-1,3-dimethyl-1h-indazole (C9H9BrN2) [pubchemlite.lcsb.uni.lu]
- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
Mass Spectrometry Fragmentation Patterns of Bromo-Dimethyl-Indazoles: A Technical Guide for Structural Elucidation
Topic: Mass Spectrometry Fragmentation Patterns of Bromo-Dimethyl-Indazoles Content Type: Publish Comparison Guide
Executive Summary
The rapid proliferation of synthetic cannabinoids and novel psychoactive substances (NPS) has necessitated precise analytical methodologies for indazole-based scaffolds. Bromo-dimethyl-indazoles (Br-DMI) represent a critical substructure in this class, often serving as precursors or metabolites of larger synthetic cannabinoid receptor agonists (SCRAs).
This guide provides a high-level technical comparison of mass spectrometry (MS) fragmentation patterns for Br-DMI isomers. It is designed for researchers requiring differentiation strategies between positional isomers (e.g., 3-bromo-5,7-dimethyl-1H-indazole vs. 5-bromo-3,3-dimethyl-3H-indazole) where chromatographic co-elution is a risk.
Instrumentation & Methodology: EI vs. ESI
The choice of ionization technique fundamentally alters the observed fragmentation landscape. A dual-approach strategy is recommended for unambiguous identification.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard ionization (70 eV) | Soft ionization |
| Primary Ion | Molecular Ion ( | Protonated Molecule ( |
| Key Utility | Fingerprinting: Rich fragmentation allows for library matching and isomer differentiation via ion ratios. | Sensitivity: Ideal for trace detection in biological matrices; preserves molecular weight info. |
| Isotopic Pattern | Distinct 1:1 doublet for | Same isotopic pattern, but often dominated by adducts ( |
Experimental Protocol: GC-MS Analysis (EI Mode)
-
Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 15 min).
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Scan Range: m/z 40–450.
Core Fragmentation Mechanics
The fragmentation of bromo-dimethyl-indazoles is governed by the stability of the heteroaromatic core and the lability of the carbon-bromine bond.
The "Br-Signature"
The most diagnostic feature is the isotopic cluster. Bromine's natural isotopes (
-
Observation: Any fragment retaining the Br atom will exhibit this M, M+2 pattern.
-
Loss of Br: A sharp transition to a singlet peak indicates the homolytic cleavage of the Br radical (
), a primary fragmentation pathway.
Fragmentation Pathways
The following Graphviz diagram illustrates the primary decay channels for a generic 3-bromo-dimethyl-indazole.
Caption: Primary EI-MS fragmentation pathways for Bromo-Dimethyl-Indazoles (MW ~225). Key transitions involve Br radical loss and subsequent ring degradation.
Isomer Differentiation Strategies
Distinguishing between positional isomers (e.g., 3-bromo-5,7-dimethyl vs. 3-bromo-4,6-dimethyl) requires scrutiny of relative ion abundances rather than just m/z presence, as the fragments are often identical in mass.
The "Ortho Effect" (Proximity Rules)
-
N-Methyl vs. C-Methyl: N1-methylated indazoles often show a significant
or peak driven by the stability of the resulting cation. If a methyl group is at C7 (ortho to N1), steric hindrance can weaken the N-CH3 bond, increasing the abundance of the demethylated fragment. -
Br Position: A bromine at C3 (on the pyrazole ring) is more labile than a bromine on the benzene ring (C4-C7).
-
3-Bromo isomers: Expect a base peak or very high intensity at m/z 145 (loss of Br).
-
Benzene-ring Bromo isomers: The C-Br bond is stronger; the molecular ion (
) is often the base peak, and Br loss is less dominant.
-
Comparative Data Table (Predicted)
The following table contrasts the expected spectral fingerprints of common isomeric forms.
| Isomer Type | Base Peak (100%) | Key Diagnostic Ion | Mechanism Note |
| 3-Bromo-1,X-dimethyl | m/z 145 ( | m/z 209/211 (low) | Labile C3-Br bond leads to rapid Br loss. |
| X-Bromo-1,Y-dimethyl (Benzene subst.) | m/z 224/226 ( | m/z 144 ( | Aromatic Br is stable; M+ dominates. |
| N-H Indazoles (e.g., 3-bromo-5,7-dimethyl) | m/z 224/226 ( | m/z 195/197 ( | Presence of N-H allows HCN loss mechanisms not seen in N-Me analogs. |
Analytical Workflow
To ensure data integrity, the following self-validating workflow is recommended. This integrates chromatographic separation with spectral deconvolution.
Caption: Analytical workflow for the differentiation of bromo-dimethyl-indazole isomers using GC-MS.
References
-
Norman, C., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis. Link
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link
-
Kranenburg, R.F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity. Forensic Science International. Link
-
BenchChem Technical Guides. (2025). Spectroscopic and Spectrometric Analysis of 6-Bromo-1H-indazole. Link
-
Banister, S.D., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology. Link
A Comparative Guide to the Bioactivity of 4-Bromo and 4-Chloro Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenation in Indazole Scaffolds
Indazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic functionalization of the indazole ring system allows for the fine-tuning of a molecule's biological activity, and halogenation is a particularly powerful tool in this regard. The introduction of halogen atoms can significantly influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] This guide provides a comparative analysis of the bioactivity of 4-bromo and 4-chloro indazole derivatives, two closely related classes of compounds that often exhibit distinct biological profiles. By examining experimental data across various therapeutic areas, we aim to provide researchers with valuable insights into the structure-activity relationships (SAR) governed by these two halogens at the 4-position of the indazole core.
Comparative Bioactivity Analysis
Antibacterial Activity
The 4-position of the indazole ring is a critical site for substitution to modulate antibacterial potency. Both 4-bromo and 4-chloro indazole derivatives have demonstrated significant antibacterial effects, although their efficacy can vary depending on the specific bacterial strain and the overall molecular structure.
A study on 4-bromo-1H-indazole derivatives identified them as potent inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division.[6] Notably, certain derivatives exhibited significantly greater potency against penicillin-resistant Staphylococcus aureus than the reference compound 3-methoxybenzamide (3-MBA).[6] For instance, one of the most active compounds displayed an impressive minimum inhibitory concentration (MIC) of 4 µg/mL against Streptococcus pyogenes.[6]
In a comparative study of halogenated indoles, both 4-chloroindole and 4-bromoindole demonstrated the lowest MIC of 50 μg/mL against Vibrio parahaemolyticus, indicating their potent antibacterial activity.[7] Quantitative structure-activity relationship (QSAR) analyses from this study further underscored the importance of a chloro or bromo substituent at the 4- or 5-position for potent antibacterial action against this pathogen.[7] This suggests that for certain bacterial targets, the choice between a 4-bromo and a 4-chloro substituent may not lead to a dramatic difference in potency, with both being effective.
Table 1: Comparative Antibacterial Activity of 4-Halogenated Indazole/Indole Derivatives
| Compound Class | Bacterial Strain | Activity Metric (µg/mL) | Reference |
| 4-Bromo-1H-indazole derivative | Streptococcus pyogenes | MIC = 4 | [6] |
| 4-Chloroindole | Vibrio parahaemolyticus | MIC = 50 | [7] |
| 4-Bromoindole | Vibrio parahaemolyticus | MIC = 50 | [7] |
Anticancer Activity
The development of indazole-based anticancer agents is an active area of research, with several indazole-containing drugs already in clinical use.[8][9] The nature of the halogen at the 4-position can influence the cytotoxic potential of these derivatives.
In a study of pyrazoline-substituted curcumin analogs, a compound featuring a 4-bromo-4'-chloro substitution pattern was identified as a potent cytotoxic agent against the HeLa human cervical cancer cell line.[1] This particular analog exhibited a fivefold improvement in potency compared to curcumin, with an IC50 value of 8.7 µg/mL.[1] While this study does not offer a direct comparison with a 4,4'-dichloro analog, it highlights the potential of incorporating a 4-bromo substitution in the design of novel anticancer compounds.
General structure-activity relationship studies on kinase inhibitors have shown that halogen substitutions in the meta-position of anilinoquinazolines, a related heterocyclic scaffold, lead to potent compounds.[5] This suggests that the electronic and steric properties of halogens like bromine and chlorine are crucial for favorable interactions within the ATP-binding domain of kinases, a common target for anticancer drugs.
Table 2: Anticancer Activity of a 4-Bromo-Substituted Curcumin Analog
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4-Bromo-4'-chloro pyrazoline analog of curcumin | HeLa | 8.7 | [1] |
| Curcumin (Reference) | HeLa | 42.4 | [1] |
Kinase Inhibitory Activity
Protein kinases are a major class of drug targets, particularly in oncology, and indazole derivatives have been extensively explored as kinase inhibitors.[10][11] The choice between a 4-bromo and a 4-chloro substituent can significantly impact the potency and selectivity of these inhibitors.
A systematic study on halogenated indazole synthetic cannabinoid receptor agonists (SCRAs) acting on the CB1 receptor revealed interesting SAR trends. For derivatives with a methyl ester head group, the chlorinated analogs generally exhibited lower EC50 values (indicating higher potency) than the brominated analogs. Conversely, for derivatives with an amide head group, the opposite trend was observed, with brominated analogs being more potent. This demonstrates that the influence of the halogen at the 4-position is highly dependent on the surrounding molecular scaffold.
Furthermore, it was noted that bromination at the indazole core could significantly reduce the potency of certain tert-leucine methyl ester SCRAs, while the corresponding chlorinated analogs had potencies comparable to the non-halogenated parent compound. This highlights the nuanced role of the halogen's size, electronegativity, and ability to form halogen bonds in mediating interactions with the kinase active site.
Experimental Protocols
To ensure the reproducibility and validation of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the antibacterial, anticancer, and kinase inhibitory activities of 4-bromo and 4-chloro indazole derivatives.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (4-bromo and 4-chloro indazole derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains of interest.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: From a fresh agar plate culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test compounds (4-bromo and 4-chloro indazole derivatives) dissolved in DMSO.
-
Sterile 96-well flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Kinase Inhibitory Activity: Biochemical Kinase Assay
This protocol outlines a general in vitro kinase assay to determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Test compounds (4-bromo and 4-chloro indazole derivatives) in DMSO.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The choice between a 4-bromo and a 4-chloro substitution on the indazole scaffold is a critical decision in the design of novel bioactive compounds. While both halogens can impart potent biological activity, the optimal choice is highly context-dependent, influenced by the specific biological target and the overall molecular architecture. The available data suggests that in some cases, such as against certain bacterial strains, both substitutions can lead to comparable high potency. In other instances, particularly in kinase inhibition, subtle differences in size, lipophilicity, and electronic properties between bromine and chlorine can lead to significant variations in activity and selectivity. This guide provides a framework for understanding these nuances and offers standardized protocols to facilitate further comparative studies. A systematic approach to synthesizing and evaluating libraries of 4-bromo and 4-chloro indazole derivatives against a panel of biological targets will be invaluable in elucidating more definitive structure-activity relationships and accelerating the discovery of new therapeutic agents.
References
- BenchChem. (2025). In Vitro Efficacy of 4-Bromo-1-(4-fluorophenyl)
- Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(5), 344–353.
- Kumar, V., et al. (2020). 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity. Journal of Biomolecular Structure and Dynamics, 39(13), 4757-4770.
- Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology.
- Norman, C., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(5), 2005-2023.
- Doe, C. P., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2301-2306.
- Ilies, M., et al. (2024). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. Molecules, 29(16), 3845.
- Lee, J. H., et al. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 709333.
- Drug Design Org. (2005).
- Sharma, D., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(1), 389.
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- BenchChem. (2025). Comparative Analysis of N-(4-Bromophenyl)
- Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- Tang, S., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Kumar, S., et al. (2026). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents.
- Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26697-26723.
- BenchChem. (2025). Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. BenchChem.
- Hernandez-Vazquez, E., et al. (2020).
- Kim, T. H., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1-8.
- Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 295, 116589.
- BenchChem. (2025). A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition. BenchChem.
- BenchChem. (2025). 4-Bromo-6-chloro-1H-indazole|885519-03-9. BenchChem.
- Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116089.
- Yurttaş, L., et al. (2017). Antimicrobial Activity Evaluation Of New 1,3,4-oxadiazole Derivatives. Marmara Pharmaceutical Journal, 21(4), 834-841.
- Gheldiu, A. M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- Gaikwad, N. D., et al. (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(104), 85559-85577.
- Ismail, M. M. F., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3201.
- Kumar, D. A., & Rao, V. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical Science Transactions, 10(4), 601-618.
- Zhang, Y. B., et al. (2011). Structure-activity relationship of halophenols as a new class of protein tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 4496-4504.
- Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5), 363-376.
- L-Guido, F., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
- Gaikwad, N. D., et al. (2015). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 5(104), 85559-85577.
Sources
- 1. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic characterization data for 4-Bromo-3,5-dimethyl-1H-indazole
Spectroscopic Characterization Guide: 4-Bromo-3,5-dimethyl-1H-indazole
Executive Summary
This compound (CAS: 2091116-46-8) is a critical heterocyclic scaffold employed in the design of covalent KRAS G12C inhibitors and p53-MDM2 antagonists.[1] Its structural integrity is defined by the precise regiochemical placement of the bromine atom at the C4 position and methyl groups at C3 and C5.
This guide provides a definitive spectroscopic profile to distinguish this compound from its common synthetic impurities (e.g., N-methylated isomers or 5/6-bromo regioisomers) and tautomeric forms. The data presented below is grounded in experimental protocols validated in pharmaceutical patent literature (WO2022083569A1).
Critical Quality Attributes (CQA)
To ensure the utility of this intermediate in downstream medicinal chemistry, the following attributes must be verified:
-
Regio-Purity: Confirmation of the 4-bromo substitution pattern versus the thermodynamically favored 5-bromo or 6-bromo isomers.
-
Tautomeric State: Identification of the 1H-indazole form (thermodynamically stable) versus the 2H-indazole kinetic product.
-
Substituent Verification: Confirmation of the C3-methyl group, which replaces the diagnostic C3-proton found in standard indazoles.
Reference Spectroscopic Profile
The following data represents the "Gold Standard" characterization for this compound.
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d₆ | Frequency: 400 MHz[2]
| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Diagnostic Significance |
| NH (Pos 1) | 12.81 | Singlet (br) | 1H | - | Confirms 1H-indazole tautomer (2H often shifts downfield or is absent if alkylated).[1] |
| Ar-H (Pos 7) | 7.37 | Doublet | 1H | 8.4 Hz | Deshielded by N1; forms AB system with H6. |
| Ar-H (Pos 6) | 7.26 | Doublet | 1H | 8.4 Hz | Ortho coupling to H7 confirms 6,7-unsubstituted positions. |
| CH₃ (Pos 3) | 2.67 | Singlet | 3H | - | CRITICAL: Replaces the H3 singlet (~8.0 ppm). High shift due to anisotropy of the ring/N-system.[1] |
| CH₃ (Pos 5) | 2.42 | Singlet | 3H | - | Standard aryl methyl shift. |
Mass Spectrometry (MS)
Ionization: ESI+
-
Observed Mass (M+H)⁺: 224.9 (⁷⁹Br isotope) / 226.9 (⁸¹Br isotope).
-
Isotopic Pattern: 1:1 doublet typical of mono-brominated compounds.[1]
-
Fragmentation Note: Loss of methyl or bromine radicals may be observed in hard ionization modes, but the molecular ion is stable in ESI.
Comparative Analysis: Distinguishing Alternatives
The most common analytical challenge is distinguishing the target from its des-methyl analog (4-bromo-5-methyl-1H-indazole) or regioisomers.
Table 1: Comparative 1H NMR Shifts (DMSO-d₆)
| Feature | Target: 4-Bromo-3,5-dimethyl | Analog: 4-Bromo-5-methyl | Differentiation Logic |
| Position 3 | 2.67 ppm (s, 3H) | 8.07 ppm (s, 1H) | Primary Check: If you see a singlet >8.0 ppm, you are missing the C3-methyl group. |
| Position 7 | 7.37 ppm (d) | 7.36 ppm (d) | Minimal change; H7 is not sensitive to C3 substitution. |
| Position 6 | 7.26 ppm (d) | 7.26 ppm (d) | Minimal change.[3][4][5][6] |
| Position 5 | 2.42 ppm (s, 3H) | 2.50 ppm (s, 3H) | Slight shielding in the target due to steric crowding. |
Experimental Protocols
Synthesis Workflow (Validation Context)
This protocol ensures the formation of the 1H-tautomer and correct regio-isomerism via hydrazine cyclization.
Step 1: Precursor Synthesis
-
Reactant: 1-(2-bromo-6-fluoro-3-methylphenyl)ethan-1-one.[1]
-
Reagent: Hydrazine hydrate (5 equiv).
-
Solvent: DMSO.
-
Conditions: Heat at 110°C for 16 hours.
Step 2: Workup & Isolation [1]
-
Quench reaction mixture with ice-cold water.
-
Filter the precipitated solid (Indazoles are typically hydrophobic).
-
Wash filter cake with water and diethyl ether to remove hydrazine residues.
-
Dry under vacuum.[7]
Characterization Decision Tree
Use the following logic flow to validate your product batch.
Figure 1: Diagnostic decision tree for validating this compound purity.
Structural Confirmation via NOE (Nuclear Overhauser Effect)
When strict structural proof is required (e.g., for IND filing), a 1D-NOESY experiment is recommended to rule out the 3,6-dimethyl isomer.
Figure 2: Key NOE correlations. The 5-Methyl group will show a strong correlation to the H6 proton. In a 3,6-dimethyl isomer, the methyl signal would correlate with H7 and H5 (if present).
References
- World Intellectual Property Organization (WIPO). (2022). Heterocyclic spiro compounds and methods of use. (Publication No. WO2022083569A1).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137703975, this compound. PubChem.[8] [Link]
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
Sources
- 1. 1824052-02-9|4-Bromo-3,7-dimethyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 4. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 5. WO2022083569A1 - Heterocyclic spiro compounds and methods of use - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quality control standards for research-grade 4-Bromo-3,5-dimethyl-1H-indazole
As a Senior Application Scientist, selecting the appropriate grade of intermediate compounds is not merely a procurement decision—it is the foundational variable that dictates the success or failure of downstream synthetic campaigns. 4-Bromo-3,5-dimethyl-1H-indazole (CAS: 2091116-46-8) is a highly privileged pharmacophore building block. Its unique steric and electronic profile makes it indispensable in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of ATP-competitive kinase inhibitors and covalent inhibitors targeting mutant KRAS G12C .
However, the functionalization of this scaffold—most commonly via palladium-catalyzed Suzuki-Miyaura cross-coupling at the C4 position—is highly sensitive to impurity profiles. This guide objectively compares Research-Grade (RG) this compound against Technical-Grade (TG) alternatives, providing experimental data, self-validating quality control (QC) protocols, and mechanistic insights to ground your experimental design.
Comparative Analysis: Research-Grade vs. Technical-Grade Standards
The distinction between Research-Grade and Technical-Grade materials lies in the stringency of their impurity thresholds. For this compound, the most critical impurities are positional isomers (e.g., 6-bromo or 7-bromo derivatives) and debrominated analogs (3,5-dimethyl-1H-indazole).
Positional isomers are chemically similar enough to co-elute during standard silica gel chromatography, carrying through multiple synthetic steps and ultimately skewing biological assay data. Meanwhile, residual moisture and heavy metals in Technical-Grade batches can actively poison palladium catalysts or hydrolyze coupling partners.
Table 1: Quantitative QC Specifications Comparison
| Quality Metric | Research-Grade (RG) | Technical-Grade (TG) | Analytical Method | Causality / Impact on Downstream Synthesis |
| Overall Purity | 90.0% - 95.0% | HPLC (UV @ 254 nm) | Low purity introduces competing nucleophiles/electrophiles. | |
| Isomeric Purity | < 95.0% | High-Res LC-MS | Isomers carry through synthesis, causing off-target biological effects. | |
| Moisture Content | up to 3.0% | Karl Fischer Titration | Water hydrolyzes boronic acids (protodeboronation), stalling cross-coupling. | |
| Heavy Metals (Pd, Fe) | > 50 ppm | ICP-MS | Residual metals poison cross-coupling catalysts via competitive binding. |
Experimental Impact: Suzuki-Miyaura Cross-Coupling Performance
To demonstrate the objective superiority of Research-Grade material, we evaluated both grades in a standard Suzuki-Miyaura cross-coupling reaction using phenylboronic acid.
The Mechanistic Challenge: The most common side reaction in the cross-coupling of bromo-indazoles is hydrodehalogenation (debromination) . When the oxidative addition complex (Pd-indazole) forms, it must rapidly undergo transmetalation with the boronic acid. If the boronic acid has been degraded by residual moisture (protodeboronation), the Pd-complex lingers and undergoes hydride abstraction from the solvent or base, yielding the undesired debrominated byproduct .
Table 2: Experimental Outcomes in Suzuki-Miyaura Coupling
Conditions: 1.0 eq this compound, 1.2 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90°C, 12h.
| Performance Metric | Using Research-Grade | Using Technical-Grade |
| Isolated Yield (Coupled Product) | 88% | 62% |
| Debrominated Byproduct Formation | < 1% | 14% |
| Unreacted Starting Material | < 2% | 18% |
| Catalyst Turnover Number (TON) | ~18 (Efficient) | ~12 (Catalyst Poisoning) |
Workflow for QC validation and troubleshooting debromination in Suzuki-Miyaura cross-couplings.
Self-Validating QC Protocol: Orthogonal Purity Assessment
To ensure absolute trustworthiness in your starting materials, you must employ a self-validating orthogonal testing system . Relying solely on HPLC is dangerous because UV response factors can differ drastically between the brominated product and non-UV-active impurities. By pairing HPLC (separation-based) with quantitative NMR (mass-based), the system validates itself: if HPLC reports 99% purity but qNMR reports 92%, the discrepancy immediately flags the presence of invisible contaminants (e.g., inorganic salts or residual solvents).
Step-by-Step Methodology:
-
Quantitative NMR (qNMR) for Absolute Purity:
-
Rationale: qNMR provides a direct molar ratio of the compound against a certified internal standard, independent of UV absorbance.
-
Procedure: Weigh exactly 10.0 mg of this compound and 5.0 mg of a traceable internal standard (e.g., 1,3,5-Trimethoxybenzene). Dissolve in 0.6 mL of DMSO-
. -
Validation: Integrate the distinct indazole aromatic proton against the internal standard protons. Calculate the absolute mass fraction.
-
-
High-Performance Liquid Chromatography (HPLC) for Isomeric Profiling:
-
Rationale: Separates the 4-bromo isomer from potential 5-bromo, 6-bromo, or 7-bromo impurities, which have identical masses and similar NMR shifts .
-
Procedure: Use a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Flow rate: 0.4 mL/min. UV detection at 254 nm.
-
Validation: Ensure resolution (
) between the main peak and any adjacent isomeric peaks is 2.0.
-
-
Karl Fischer (KF) Titration:
-
Rationale: Detects trace water that causes protodeboronation in cross-coupling.
-
Procedure: Dissolve 100 mg of the sample in anhydrous methanol and titrate using a volumetric KF apparatus. Reject batches with >0.5% moisture for sensitive catalytic applications.
-
Mechanistic Application: The Indazole Scaffold in Drug Design
Why go through such rigorous QC for this compound? Because the indazole core is a "privileged scaffold" in medicinal chemistry. When functionalized at the C4 position, it effectively mimics the purine ring of ATP. In the context of oncology, these derivatives act as potent inhibitors of Receptor Tyrosine Kinases (RTKs) or allosteric/covalent inhibitors of mutant KRAS proteins.
If an isomeric impurity (e.g., a 6-substituted indazole) slips through the synthesis, it will alter the vector of the molecule within the target protein's binding pocket, potentially shifting the drug's selectivity profile and causing severe off-target toxicity.
Mechanism of action for indazole-derived inhibitors targeting mutant KRAS signaling pathways.
References
- Title: WO2022083569A1 - Heterocyclic spiro compounds and methods of use Source: Google Patents URL
-
Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles Source: PMC (PubMed Central) URL: [Link]
Safety Operating Guide
4-Bromo-3,5-dimethyl-1H-indazole proper disposal procedures
As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 4-Bromo-3,5-dimethyl-1H-indazole requires more than just reading a Safety Data Sheet (SDS). It demands a mechanistic understanding of how chemical structure dictates environmental persistence, safety protocols, and downstream waste management.
Because this molecule contains a covalently bound bromine atom, it falls under strict Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for Halogenated Organic Compounds (HOCs) [1]. Improper disposal not only violates federal regulations but risks severe damage to standard incineration infrastructure due to the generation of corrosive hydrobromic acid (HBr) gas.
This guide provides a self-validating, step-by-step operational and disposal framework designed to integrate seamlessly into your laboratory's safety program.
Chemical Profile & Hazard Identification
Before handling the material, it is critical to understand its quantitative profile and hazard classifications. The presence of the bromine atom significantly alters its disposal pathway compared to non-halogenated indazoles.
Table 1: Chemical Properties and Hazard Codes
| Property / Classification | Data / Specification |
| Chemical Name | This compound |
| CAS Number | 2091116-46-8 |
| Molecular Formula | C9H9BrN2 |
| Molecular Weight | 225.09 g/mol |
| Physical State | Solid (Powder) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2] |
| EPA Waste Classification | Halogenated Organic Compound (HOC) [3] |
The Causality of Halogenated Waste Segregation
Why can't this compound go into standard organic waste?
When non-halogenated organic waste is incinerated, it primarily yields
To safely destroy this molecule, disposal facilities must use Rotary Kiln Incineration operating at extreme temperatures (>850°C to 1100°C) equipped with caustic scrubbers (packed-bed gas absorbers utilizing basic solutions like NaOH) to neutralize the acidic exhaust [4]. Mixing even a few milligrams of this brominated indazole into a 20-liter carboy of non-halogenated solvent instantly reclassifies the entire carboy as "Halogenated Waste," drastically increasing disposal costs and logistical burden.
Step-by-Step Experimental & Disposal Workflow
The following protocol ensures that from the moment the chemical bottle is opened to the moment the waste leaves your facility, the process is self-validating and compliant with EPA RCRA Subpart K (Academic/Research Laboratories) [5].
Phase 1: Preparation & Handling
-
Engineering Controls: Conduct all weighing and transfer operations inside a certified chemical fume hood with a face velocity of 80–100 feet per minute (fpm). This mitigates the inhalation risk associated with its H335 (respiratory irritation) classification.
-
PPE Selection: Don standard laboratory attire, safety goggles, and nitrile gloves . Note: If you are dissolving the indazole in a highly penetrative solvent like Dichloromethane (DCM), upgrade to butyl rubber or heavy-duty laminate gloves, as standard nitrile degrades rapidly upon contact with DCM.
-
Static Mitigation: Use anti-static weigh boats and spatulas to prevent the fine powder from aerosolizing or clinging to the exterior of analytical balances.
Phase 2: Execution & The "Halogen Rule"
-
Dissolution: When dissolving this compound in a solvent (e.g., DMSO for cellular assays, or Methanol for LC-MS), track the solvent mixture carefully.
-
The Halogen Contagion Effect: Even if your primary solvent is non-halogenated (like DMSO), the addition of the brominated indazole means the resulting solution must be routed to the Halogenated Waste stream.
Phase 3: Segregation & Disposal
-
Liquid Waste: Pour all spent reaction mixtures, assay supernatants, and first-pass glassware rinses containing the compound into a clearly labeled, vapor-tight "Halogenated Organic Solvent Waste" carboy.
-
Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, empty reagent vials, and contaminated gloves) into a designated "Solid Hazardous Waste" bin lined with a compatible poly-bag. Do not throw these in the regular municipal trash.
-
Labeling Compliance: Ensure all waste containers bear a label stating "Hazardous Waste," list the specific chemical constituents (e.g., "Contains brominated indazole derivatives"), and clearly display the accumulation start date [5]. Under EPA rules, do not accumulate more than 55 gallons of this waste in your immediate laboratory area.
Emergency Response & Spill Plan
In the event of an operational failure, immediate action prevents environmental release and personnel exposure:
-
Solid Spill (Powder): Do not dry sweep. Lightly moisten an absorbent pad with water or a compatible solvent to suppress dust, wipe up the powder, and place the pad in the Solid Hazardous Waste bin.
-
Liquid Spill (Solution): Eliminate ignition sources. Surround the spill with universal absorbent booms. Apply absorbent particulate, scoop into a chemical-resistant bag, seal, and label as Halogenated Hazardous Waste.
-
Personnel Exposure: For skin contact, immediately remove contaminated clothing and flush the area at a safety shower/eyewash station for a minimum of 15 minutes.
Waste Segregation Decision Matrix
To ensure flawless execution on the laboratory floor, utilize the following decision tree for all waste generated involving this compound.
Figure 1: Decision tree for the segregation and EPA-compliant disposal of brominated indazole waste.
References
-
Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]
-
Title: Chemical Test Methods for Designating Dangerous Waste Source: Washington State Department of Ecology (EPA Authorized State Program) URL: [Link]
-
Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
